UNC4976
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H70N6O8 |
|---|---|
Molecular Weight |
847.1 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C47H70N6O8/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57)/t30-,32?,34?,36-,37-,38-,39-,40?/m0/s1 |
InChI Key |
UKWNWTBRKZUHGX-GKUWNYOMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UNC4976: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of CBX7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of UNC4976, a pioneering chemical probe that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a key component of the Polycomb Repressive Complex 1 (PRC1). This compound offers a unique modality for probing Polycomb biology, demonstrating enhanced cellular potency through a novel allosteric mechanism. This document provides a comprehensive overview of its effects, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental applications.
Core Mechanism of Action
This compound acts as a potent and cellularly active peptidomimetic that modulates the function of CBX7, a methyl-lysine reader protein within the PRC1 complex.[1][2] Its primary mechanism involves a dual-action process:
-
Antagonism of H3K27me3 Binding: this compound competitively inhibits the binding of the CBX7 chromodomain to its canonical histone mark, trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3).[1][2] This disrupts the specific recruitment of the PRC1 complex to target genes.
-
Positive Allosteric Modulation of Nucleic Acid Binding: Concurrently, this compound allosterically enhances the affinity of the CBX7 chromodomain for nucleic acids, including both DNA and RNA.[1][2]
This combined activity results in a re-equilibration of the PRC1 complex, shifting it away from its H3K27me3-marked target genes and increasing its non-specific association with DNA and RNA.[1][2] This displacement of PRC1 from its target loci leads to the de-repression of Polycomb target genes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity and potency of this compound from various biochemical and cellular assays.
| Biochemical Assays | This compound | UNC3866 (Comparator) | UNC4219 (Negative Control) | Reference |
| Fluorescence Polarization (FP) - dsDNA Binding | α = 4.0 | No significant effect | No activity | [1] |
| β = 1.1 | [1] | |||
| Fluorescence Polarization (FP) - RNA Binding | α = 4.0 | No significant effect | No activity | [1] |
| β = 1.1 | [1] |
-
α: Fold increase in affinity for nucleic acid.
-
β: Fold increase in the fluorescence polarization response of the complex.
| Cellular Assays | This compound | UNC3866 (Comparator) | UNC4219 (Negative Control) | Reference |
| Polycomb in-vivo Assay (PivA) IC50 (HEK293T) | ~0.1 µM | ~1.4 µM | No activity | [1] |
| Cell Titer-Glo Viability Assay (HEK293T) IC50 | > 25 µM | > 25 µM | > 25 µM | [1] |
| Displacement of CBX7 from target genes (mESCs) | Efficient | Less efficient | No effect | [1] |
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Fluorescence Polarization (FP) Assay for Nucleic Acid Binding
This assay was utilized to determine the effect of this compound on the binding of the CBX7 chromodomain to nucleic acids.
-
Reagents:
-
Purified CBX7 chromodomain protein.
-
Fluorescein-labeled double-stranded DNA (FAM-dsDNA) or single-stranded RNA (FAM-ssRNA) probes.
-
This compound, UNC3866, and UNC4219 compounds dissolved in DMSO.
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Procedure:
-
A constant concentration of CBX7 chromodomain (e.g., 30 µM) and FAM-labeled nucleic acid probe (e.g., 100 nM) are incubated together.
-
Serial dilutions of the compounds (this compound, UNC3866, UNC4219) are added to the protein-probe mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
Data is normalized to a "No Protein Control" (NPC).
-
The Stockton/Ehlert model is used to fit the data and determine the α (alpha) and β (beta) values, representing the fold change in affinity and FP signal, respectively.[1]
-
Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR)
ChIP-qPCR was employed to assess the displacement of CBX7 and other PRC1 components from target gene promoters in cells.
-
Cell Culture and Treatment:
-
Mouse embryonic stem cells (mESCs) are cultured under standard conditions.
-
Cells are treated with this compound, UNC3866, or the negative control UNC4219 at a specified concentration (e.g., 10 µM) for a defined period (e.g., 4 hours).
-
-
Chromatin Crosslinking and Sonication:
-
Cells are crosslinked with formaldehyde (B43269) to preserve protein-DNA interactions.
-
Crosslinking is quenched with glycine.
-
Cells are lysed, and the chromatin is sheared into smaller fragments (200-500 bp) by sonication.
-
-
Immunoprecipitation:
-
Sheared chromatin is incubated overnight with antibodies specific for CBX7 or another PRC1 component (e.g., RING1B).
-
Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and qPCR:
-
The crosslinks are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific for known Polycomb target gene promoters.
-
The amount of immunoprecipitated DNA is quantified relative to an input control.
-
Polycomb in-vivo Assay (PivA)
This cellular reporter assay was used to quantify the target engagement and cellular potency of this compound.
-
Assay Principle:
-
A reporter cell line (e.g., HEK293T) is engineered to express a fluorescent protein (e.g., GFP) under the control of a Polycomb-responsive element.
-
Recruitment of the PRC1 complex to this element represses GFP expression.
-
Inhibitors that displace PRC1 from the reporter locus will de-repress GFP expression, leading to an increase in fluorescence.
-
-
Procedure:
-
The reporter cells are seeded in multi-well plates.
-
Cells are treated with a dilution series of the test compounds.
-
After an incubation period, the GFP signal is measured using flow cytometry or a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the workflow of a key experimental protocol.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC4976: A Positive Allosteric Modulator of CBX7
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UNC4976, a potent and cell-permeable peptidomimetic identified as a positive allosteric modulator (PAM) of the Chromobox homolog 7 (CBX7) protein. CBX7 is a critical component of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator of gene expression frequently dysregulated in cancer and other diseases. This compound presents a unique mechanism of action, enhancing the non-specific binding of the CBX7 chromodomain to nucleic acids (DNA and RNA) while simultaneously antagonizing its specific recruitment to its canonical histone mark, trimethylated histone H3 lysine (B10760008) 27 (H3K27me3). This dual action leads to a redistribution of PRC1 away from its target genes, resulting in their derepression. This document details the quantitative biochemical and cellular characterization of this compound, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism of action and relevant signaling pathways.
Introduction to CBX7 and Polycomb Repressive Complex 1
The Polycomb group (PcG) of proteins are essential epigenetic silencers that play a crucial role in maintaining cell identity, differentiation, and development. They form two main multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2. The canonical gene silencing pathway involves the initial recruitment of PRC2, which catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). This histone mark is then recognized by the chromodomain of CBX proteins, core components of the PRC1 complex.[1] This interaction anchors PRC1 to chromatin, leading to the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1) by the E3 ubiquitin ligase activity of the RING1A/B subunits. These histone modifications contribute to chromatin compaction and transcriptional repression of target genes, including key tumor suppressors like the INK4a/ARF locus.
CBX7 is one of five mammalian CBX proteins (CBX2, 4, 6, 7, and 8) that act as the "readers" of the H3K27me3 mark within the PRC1 complex. Dysregulation of CBX7 and PRC1 activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.
This compound: A Novel CBX7 Positive Allosteric Modulator
This compound is a peptidomimetic compound that has been extensively characterized as a potent, cell-active chemical probe for CBX7.[1] Unlike competitive inhibitors that directly block the H3K27me3 binding pocket, this compound functions as a positive allosteric modulator of nucleic acid binding.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is twofold:
-
Antagonism of H3K27me3 Recognition: this compound binds to the CBX7 chromodomain and competitively inhibits its interaction with H3K27me3-marked histones.[2]
-
Positive Allosteric Modulation of Nucleic Acid Binding: Concurrently, the binding of this compound to CBX7 induces a conformational change that enhances the affinity of the chromodomain for non-specific DNA and RNA.[1]
This dual activity results in the re-localization of PRC1 away from its specific gene targets, leading to the de-repression of Polycomb-regulated genes.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound in various biochemical and cellular assays.
Table 1: In Vitro Binding Affinity of this compound to CBX Chromodomains
| Chromodomain | Binding Affinity (Kd, µM) by ITC |
| CBX7 | 0.022 ± 0.003 |
| CBX4 | 0.023 ± 0.002 |
| CBX2 | 0.61 ± 0.08 |
| CBX6 | 0.20 ± 0.03 |
| CBX8 | N/D |
Data obtained from Isothermal Titration Calorimetry (ITC). N/D: Not determined due to experimental limitations.[1]
Table 2: Cellular Efficacy of this compound
| Assay | This compound EC50 (µM) | UNC3866 EC50 (µM) | Fold Improvement |
| Polycomb in-vivo Assay (mESC) | 0.35 ± 0.05 | 4.9 ± 0.7 | 14-fold |
EC50 values represent the half-maximal effective concentration in a mouse embryonic stem cell (mESC) reporter assay.[1]
Table 3: Allosteric Modulation of Nucleic Acid Binding by this compound
| Nucleic Acid Probe | Fold Enhancement of CBX7 Affinity (α) |
| dsDNA | 4.0 |
| ANRIL RNA Loop C | 3.2 |
The cooperativity factor (α) was determined by Fluorescence Polarization (FP) and reflects the fold increase in CBX7 affinity for the nucleic acid probe in the presence of this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
Objective: To measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to the CBX7 chromodomain.
Materials:
-
Purified recombinant CBX7 chromodomain protein
-
This compound compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
-
Sample Preparation:
-
Dialyze the purified CBX7 protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Titration:
-
Load the CBX7 protein solution (e.g., 20 µM) into the sample cell.
-
Load the this compound solution (e.g., 200 µM) into the injection syringe.
-
Perform an initial injection of 0.4 µL followed by a series of 2 µL injections at 150-second intervals.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Fit the integrated data to a single-site binding model to determine Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Assay
FP is used to measure the binding of a small fluorescently labeled molecule to a larger molecule in solution.
Objective: To assess the effect of this compound on the binding of a fluorescently labeled nucleic acid probe to the CBX7 chromodomain.
Materials:
-
Purified recombinant CBX7 chromodomain protein
-
This compound compound
-
Fluorescently labeled nucleic acid probe (e.g., FAM-dsDNA)
-
FP-compatible microplate reader
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
Protocol:
-
Reagent Preparation:
-
Prepare a solution of CBX7 protein and the fluorescent probe in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the CBX7/probe mixture to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Analyze the data using an allosteric binding model (e.g., Stockton/Ehlert model) to determine the cooperativity factor (α).[1]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest.
Objective: To determine the effect of this compound on the genomic occupancy of CBX7 and other PRC1 components.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
This compound compound
-
Formaldehyde (B43269) for cross-linking
-
ChIP-grade antibodies against CBX7 and RING1B
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, and washing
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat mESCs with this compound or vehicle control for a specified time (e.g., 4 hours).
-
Cross-link protein-DNA complexes with 1% formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the specific antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the binding profiles between this compound-treated and control samples.
-
Signaling Pathway Context
This compound modulates the canonical Polycomb silencing pathway. The following diagram illustrates the key components and interactions within this pathway and the point of intervention by this compound.
Conclusion
This compound represents a significant advancement in the development of chemical probes for studying Polycomb-mediated gene regulation. Its unique mechanism as a positive allosteric modulator of CBX7 provides a valuable tool for dissecting the complex roles of PRC1 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further explore the therapeutic potential of targeting the epigenetic reader function of CBX7.
References
Unveiling the UNC4976-PRC1 Interaction: A Technical Guide to a Novel Allosteric Modulation
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the chemical probe UNC4976 and the Polycomb Repressive Complex 1 (PRC1), with a specific focus on the CBX7 chromodomain. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative binding data, and comprehensive experimental protocols to facilitate further investigation into this novel epigenetic modulator.
Core Interaction: this compound as a Positive Allosteric Modulator of CBX7
This compound is a peptidomimetic chemical probe that functions as a potent and cellularly active positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the canonical PRC1 (cPRC1) complex.[1][2][3] The primary mechanism of this compound involves a unique dual-action effect. It competitively antagonizes the binding of the trimethylated histone H3 lysine (B10760008) 27 (H3K27me3) mark to the CBX7 chromodomain, while simultaneously enhancing the affinity of CBX7 for nucleic acids (both DNA and RNA).[1][2][3] This allosteric modulation effectively re-localizes the PRC1 complex away from its canonical H3K27me3 target genes, leading to their de-repression.[1][2][3]
The crystal structure of CBX7 in complex with this compound reveals that the compound's interactions closely mimic those of the methylated H3 tail within the aromatic cage of the chromodomain.[4][5] This unique mechanism of action distinguishes this compound from its predecessor, UNC3866, and accounts for its significantly enhanced cellular efficacy.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound and related compounds with PRC1 components.
| Compound | Target | Assay Type | Value | Reference |
| This compound | CBX7 | ITC (Kd) | ~100 nM | [5] |
| UNC3866 | CBX7 | ITC (Kd) | ~100 nM | [5] |
| This compound | CBX4 | ITC (Kd) | ~100 nM | [5] |
| UNC3866 | CBX4 | ITC (Kd) | ~100 nM | [5] |
| This compound | CBX7 | TR-FRET (IC50) | 20 nM | |
| MS37452 | CBX7 | NMR Titration (Kd) | 28.90 ± 2.71 μM | [7] |
| MS37452 | CBX7 | Fluorescence Anisotropy (Ki vs H3K27me3) | 43.0 μM | [7] |
Table 1: In Vitro Binding Affinities
| Compound | Cell Line | Assay Type | Value (EC50) | Reference |
| This compound | mESC (CBX7 Reporter) | GFP Reporter Assay | 3.207 ± 0.352 μM | [1] |
| UNC3866 | mESC (CBX7 Reporter) | GFP Reporter Assay | 41.66 ± 2.240 μM | [1] |
| This compound | mESC (CBX7 Reporter) | GFP Reporter Assay | 3.0 ± 0.40 μM | [6] |
Table 2: Cellular Potency
Signaling Pathway and Mechanism of Action
The interaction of this compound with the CBX7 component of PRC1 initiates a cascade of events that ultimately leads to the reactivation of Polycomb target genes. The following diagram illustrates this signaling pathway.
Caption: this compound-mediated disruption of PRC1 localization.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the this compound-PRC1 interaction.
Polycomb In-Vivo GFP Reporter Assay in Mouse Embryonic Stem Cells (mESCs)
This assay quantitatively assesses the cellular potency of compounds that disrupt PRC1-mediated gene silencing.[1]
Experimental Workflow:
Caption: Workflow for the Polycomb in-vivo GFP reporter assay.
Protocol:
-
Cell Culture: Mouse embryonic stem cells (mESCs) containing a single integration of a ZFHD1 DNA binding site array upstream of a CpG-free Green Fluorescent Protein (GFP) reporter gene are cultured under standard mESC conditions.[1]
-
Transfection and Selection: Transfect the mESCs with a construct expressing a CBX7-ZFHD1 fusion protein. Select for stably expressing cells.
-
Induction of Silencing: The CBX7-ZFHD1 fusion protein binds to the ZFHD1 sites, recruiting the PRC1 complex and leading to the silencing of the GFP reporter, which is observed as a decrease in fluorescence.
-
Compound Treatment: Plate the silenced reporter mESCs and treat with a dose-response range of this compound, UNC3866 (as a comparator), and a negative control compound (e.g., UNC4219).
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for compound-induced changes in gene expression.
-
Flow Cytometry: Harvest the cells and analyze GFP expression using a flow cytometer.
-
Data Analysis: Quantify the percentage of GFP-positive cells at each compound concentration. Plot the data and fit to a dose-response curve to determine the EC50 value for each compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to map the genome-wide localization of PRC1 components (e.g., CBX7, RING1B) and histone marks (e.g., H3K27me3) in response to this compound treatment.[1]
Experimental Workflow:
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Protocol:
-
Cell Treatment and Crosslinking: Treat mESCs with this compound or a vehicle control for a specified time (e.g., 4 hours). Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 base pairs.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with antibodies specific for the protein of interest (e.g., CBX7, RING1B) or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the protein-DNA crosslinks by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare DNA libraries for high-throughput sequencing according to the manufacturer's protocols.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Compare the binding profiles between this compound-treated and control samples to determine changes in PRC1 occupancy.
Chemi-precipitation (Pull-down) Assay
This assay is used to confirm the engagement of this compound with the intact PRC1 complex in a cellular context.[1]
Protocol:
-
Probe Synthesis: Synthesize a biotinylated version of this compound (e.g., UNC4195, a biotinylated derivative of the related compound UNC3866, can be adapted for this compound).
-
Cell Lysis: Prepare whole-cell lysates from a relevant cell line (e.g., PC3 prostate cancer cells, which express multiple CBX paralogs).
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe or a biotin-only control.
-
Streptavidin Bead Capture: Add streptavidin-conjugated beads to the lysate and incubate to pull down the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform Western blotting using antibodies against various PRC1 components (e.g., CBX2, CBX4, CBX6, CBX7, CBX8, RING1B, BMI1).
Fluorescence Polarization (FP) Assay
This in vitro assay is used to measure the effect of this compound on the binding of the CBX7 chromodomain to nucleic acids.[1][2][8][9]
Protocol:
-
Reagents:
-
Purified recombinant CBX7 chromodomain protein.
-
Fluorescently labeled nucleic acid probe (e.g., FAM-labeled double-stranded DNA or a specific RNA sequence like ANRIL).
-
This compound and control compounds.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
-
Assay Setup: In a 384-well black plate, set up reactions containing a fixed concentration of the fluorescently labeled nucleic acid probe and varying concentrations of the CBX7 chromodomain. For competition assays, include a fixed concentration of CBX7 and the fluorescent probe with a titration of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: The change in fluorescence polarization is proportional to the fraction of the fluorescent probe that is bound to the protein. Plot the fluorescence polarization values against the protein or compound concentration and fit the data to a suitable binding model (e.g., a one-site binding model or the Stockton/Ehlert allosteric model) to determine the dissociation constant (Kd) or the allosteric parameters.[1]
Conclusion
This compound represents a significant advancement in the development of chemical probes for studying the Polycomb repressive system. Its unique mechanism as a positive allosteric modulator of the CBX7-nucleic acid interaction provides a powerful tool to dissect the complex regulatory functions of PRC1 in gene expression, development, and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic potential of targeting this critical epigenetic complex.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. A cellular chemical probe targeting the chromodomains of Polycomb repressive complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative approaches to monitor protein–nucleic acid interactions using fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of UNC4976: A Potent, Allosteric Modulator of PRC1
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and characterization of UNC4976, a first-in-class, cell-permeable positive allosteric modulator (PAM) of the chromodomain of CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1). This compound represents a significant advancement in the development of chemical probes to interrogate Polycomb biology and offers a novel mechanistic paradigm for targeting chromatin reader proteins.
Introduction: Targeting the Polycomb Repressive Complex 1
The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a critical role in maintaining gene expression patterns, particularly during development and differentiation. The Polycomb Repressive Complex 1 (PRC1) is one of the two major PcG complexes and is responsible for recognizing histone H3 trimethylated on lysine (B10760008) 27 (H3K27me3), a mark deposited by PRC2, and catalyzing the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub). This cascade of events leads to chromatin compaction and transcriptional repression.
The canonical PRC1 complex contains a chromobox (CBX) subunit (CBX2, CBX4, CBX6, CBX7, or CBX8) that functions as the "reader" of the H3K27me3 mark. Dysregulation of PRC1 activity is implicated in various human diseases, including cancer, making its components attractive therapeutic targets. This compound was developed as a chemical probe to specifically investigate the function of the CBX7-containing PRC1 complex.
Discovery of this compound
This compound was identified through a quantitative and target-specific cellular assay designed to discover potent modulators of PRC1 activity.[1][2] This assay, known as the "Polycomb in-vivo Assay," utilizes a GFP reporter system in mouse embryonic stem cells (mESCs) where the repression of GFP is dependent on the recruitment of a CBX7-containing PRC1 complex to the reporter gene.[1] The discovery of this compound was a result of systematic chemical optimization of a previously identified CBX7 antagonist, UNC3866.[1]
Biochemical and Biophysical Characterization
Binding Affinity and Selectivity
The binding affinity of this compound to the chromodomains of various CBX proteins was determined using Isothermal Titration Calorimetry (ITC).[1] These studies revealed that this compound binds to the CBX7 chromodomain with high affinity. Notably, this compound exhibits selectivity for different CBX paralogs.[1]
Table 1: Binding Affinities (Kd) of this compound for CBX Chromodomains
| CBX Protein | Dissociation Constant (Kd) in nM |
| CBX2 | 1400 |
| CBX4 | 50 |
| CBX6 | 450 |
| CBX7 | 50 |
| CBX8 | Data not available |
Data extracted from Lamb et al., 2019.[1]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to CBX chromodomains.
Materials:
-
MicroCal iTC200 or equivalent isothermal titration calorimeter.
-
Purified recombinant CBX chromodomain proteins (e.g., CBX7).
-
This compound compound dissolved in a matched buffer.
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
Procedure:
-
Prepare the CBX protein solution to a final concentration of 20-50 µM in the ITC buffer.
-
Prepare the this compound solution to a final concentration of 200-500 µM in the same ITC buffer.
-
Degas both the protein and compound solutions for 10-15 minutes prior to loading into the calorimeter.
-
Load the CBX protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters:
-
Temperature: 25°C
-
Stirring Speed: 750 rpm
-
Injection Volume: 2 µL
-
Number of Injections: 19-25
-
Spacing between injections: 150 seconds
-
-
Perform an initial injection of 0.4 µL, which is discarded from the analysis, to remove any air from the syringe tip.
-
Initiate the titration experiment.
-
Analyze the resulting data using the manufacturer's software (e.g., Origin) by fitting the integrated heat changes to a single-site binding model to determine the thermodynamic parameters.
Cellular Characterization
Cellular Efficacy in the Polycomb in-vivo Assay
In the cellular reporter assay, this compound demonstrated a significant, 14-fold enhancement in efficacy compared to its predecessor, UNC3866, in reactivating the GFP reporter gene.[1] This indicated that this compound is a highly potent cellular modulator of PRC1 activity.[1]
Table 2: Cellular Efficacy of this compound
| Compound | EC50 in Polycomb in-vivo Assay (µM) |
| This compound | 0.3 |
| UNC3866 | 4.3 |
Data extracted from Lamb et al., 2019.[1]
Experimental Protocol: Polycomb in-vivo Assay
Objective: To assess the cellular potency of compounds in derepressing a PRC1-silenced reporter gene.
Materials:
-
Mouse embryonic stem cells (mESCs) stably expressing the GFP reporter construct under the control of a tetracycline-responsive element and a fusion protein of CBX7 and the tetracycline (B611298) repressor (TetR).
-
Cell culture medium (e.g., DMEM supplemented with 15% FBS, LIF, and other necessary components).
-
96-well cell culture plates.
-
This compound and control compounds.
-
Flow cytometer.
Procedure:
-
Seed the mESCs into 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound or control compounds.
-
Incubate the cells for 72 hours.
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells for each treatment condition using a flow cytometer.
-
Plot the percentage of GFP-positive cells against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Displacement of CBX7 from Chromatin
Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) and sequencing (ChIP-seq) were employed to confirm that this compound engages its target in the cellular context.[1] These experiments demonstrated that treatment of mESCs with this compound leads to a significant reduction in the occupancy of CBX7 at its target gene promoters.[1]
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of this compound on the binding of CBX7 to its target genes in cells.
Materials:
-
mESCs.
-
This compound and DMSO (vehicle control).
-
Formaldehyde (B43269) for cross-linking.
-
Lysis and sonication buffers.
-
Anti-CBX7 antibody and isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR analysis of target and control gene loci.
Procedure:
-
Culture mESCs and treat with this compound or DMSO for a specified time (e.g., 24 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-CBX7 antibody or IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the immunoprecipitated material from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Quantify the enrichment of target gene promoters by qPCR using specific primers.
Mechanism of Action: Positive Allosteric Modulation
A key finding in the characterization of this compound is its unique mechanism of action. While it competitively inhibits the binding of H3K27me3 to the CBX7 chromodomain, it simultaneously enhances the non-specific binding of CBX7 to DNA and RNA.[1][2] This was elucidated using Fluorescence Polarization (FP) assays.[1] This dual activity classifies this compound as a positive allosteric modulator (PAM) of nucleic acid binding.[1][2]
This allosteric effect is proposed to be the reason for the enhanced cellular efficacy of this compound compared to UNC3866.[1] By increasing the non-specific association of CBX7 with nucleic acids, this compound effectively re-localizes PRC1 away from its specific H3K27me3-marked target genes, leading to their de-repression.[1][2]
Experimental Protocol: Fluorescence Polarization (FP) Assay
Objective: To determine the effect of this compound on the binding of CBX7 to a fluorescently labeled DNA probe.
Materials:
-
Fluorometer with polarization filters.
-
384-well black, low-volume plates.
-
Purified recombinant CBX7 chromodomain.
-
Fluorescently labeled oligonucleotide probe (e.g., FAM-labeled DNA).
-
This compound and control compounds.
-
FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
Procedure:
-
Prepare a solution of the fluorescently labeled DNA probe at a fixed concentration (e.g., 5 nM) in FP buffer.
-
Prepare a serial dilution of the CBX7 protein in FP buffer.
-
In a 384-well plate, add the DNA probe to all wells.
-
Add the serially diluted CBX7 protein to the wells.
-
To a parallel set of wells, add the DNA probe and a fixed, saturating concentration of CBX7, along with a serial dilution of this compound.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the fluorometer.
-
Plot the change in polarization as a function of protein or compound concentration to determine the binding affinity and the allosteric effect.
Experimental Workflows
Conclusion
This compound is a groundbreaking chemical probe that has provided invaluable insights into the biology of PRC1. Its unique mechanism of positive allosteric modulation of nucleic acid binding represents a novel strategy for targeting chromatin reader domains. This in-depth technical guide provides researchers and drug development professionals with the necessary information to utilize this compound effectively in their studies and to build upon the discoveries it has enabled. The detailed experimental protocols serve as a foundation for the further investigation of PRC1 function and the development of next-generation epigenetic modulators.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC4976's role in modulating PRC1 occupancy on chromatin
An In-depth Technical Guide on UNC4976's Role in Modulating PRC1 Occupancy on Chromatin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator frequently misregulated in human diseases, making it a compelling target for therapeutic intervention. The recruitment of canonical PRC1 (cPRC1) to chromatin is primarily mediated by the recognition of trimethylated histone H3 lysine (B10760008) 27 (H3K27me3) by the chromodomain of its CBX subunit. This document provides a comprehensive technical overview of this compound, a potent and cell-permeable chemical probe that modulates PRC1's chromatin occupancy. This compound acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain. Its unique mechanism of action involves simultaneously antagonizing the specific, high-affinity interaction with H3K27me3 while enhancing non-specific binding to nucleic acids. This dual activity effectively displaces PRC1 from its target gene loci, leading to the de-repression of Polycomb target genes. This guide details the molecular mechanism of this compound, presents quantitative data on its effects, outlines key experimental protocols, and provides visual diagrams of the relevant pathways and workflows.
Background: PRC1 and Canonical Recruitment
Polycomb group (PcG) proteins are essential for maintaining transcriptional repression of key developmental genes, thereby governing cell identity and function.[1][2] They form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and 2 (PRC2).[1][3][4] The PRC2 complex catalyzes the methylation of H3K27, creating the H3K27me3 mark that is a hallmark of facultative heterochromatin.[4][5][6]
In the canonical model of Polycomb-mediated silencing, this H3K27me3 mark serves as a docking site for the PRC1 complex.[5] This recruitment is mediated by the chromodomain of the CBX subunit (e.g., CBX2, 4, 6, 7, 8) within the PRC1 complex, which contains an aromatic cage that specifically recognizes the trimethylated lysine.[5][7] Once recruited, PRC1 mediates gene silencing through two primary mechanisms: catalyzing the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1) and promoting chromatin compaction.[1][8]
This compound: A Positive Allosteric Modulator of CBX7
This compound is a peptidomimetic chemical probe developed to overcome the limitations of previous PRC1 inhibitors, such as UNC3866, which had poor cellular efficacy.[5][7][9] It was discovered using a quantitative, target-specific cellular reporter assay designed to assess both potency and permeability in the context of native chromatin.[5][10]
The defining characteristic of this compound is its novel mechanism of action as a Positive Allosteric Modulator (PAM) of the CBX7 chromodomain's interaction with nucleic acids.[5][10][11][12] This means that instead of simply blocking the H3K27me3 binding site, this compound induces a conformational change in the CBX7 chromodomain that has a dual effect:
-
Antagonism of H3K27me3 Binding: It disrupts the specific interaction between the CBX7 chromodomain and the H3K27me3 histone mark.[5][10]
-
Potentiation of Nucleic Acid Binding: It simultaneously enhances the chromodomain's ability to bind non-specifically to DNA and RNA.[5][10]
This PAM activity causes a "reequilibration" of PRC1 away from its specific H3K27me3 target sites on chromatin.[5][10] By promoting a lower-affinity, non-specific interaction with the wider chromatin landscape, this compound effectively reduces the occupancy of PRC1 at its canonical target genes, leading to their transcriptional activation.[5]
Quantitative Data on this compound Activity
Treatment of cells with this compound leads to a rapid and significant reduction in PRC1 occupancy at target loci and a corresponding increase in the expression of silenced genes.
Table 1: Effect of this compound on PRC1 Occupancy in Mouse Embryonic Stem Cells (mESCs)
| Target Protein | Treatment (4 hours) | Occupancy Change at Target TSSs | Experimental Method |
| CBX7 | 20 µM this compound | Substantial reduction at high and intermediate occupancy sites | ChIP-seq |
| RING1B | 20 µM this compound | Substantial reduction at high and intermediate occupancy sites | ChIP-seq |
| CBX7 | 20 µM UNC3866 | Lesser effect compared to this compound | ChIP-seq |
| CBX7 | 20 µM UNC4219 (Negative Control) | No significant change | ChIP-seq |
Data summarized from findings presented in Lamb et al. (2019).[5]
Table 2: Effect of this compound on Polycomb Target Gene Expression in HEK293 Cells
| Target Gene | Treatment | Change in Expression | Experimental Method |
| Known Canonical PRC1 Targets | This compound | Increased expression | RT-qPCR / RNA-seq |
This compound treatment leads to the derepression of Polycomb target genes as a direct consequence of reduced PRC1 occupancy.[5]
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the function of this compound.
Cell Culture and Compound Treatment
-
Cell Lines: Mouse embryonic stem cells (mESCs) and Human Embryonic Kidney 293 (HEK293) cells were used.[5]
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Compound Treatment: For PRC1 occupancy studies, mESCs were treated with 20 µM of this compound, UNC3866, or the negative control compound UNC4219 for 4 hours prior to harvesting.[5]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cross-linking: Cells were treated with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. The reaction was quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells were lysed, and nuclei were isolated. Chromatin was sheared to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Sheared chromatin was incubated overnight at 4°C with antibodies specific to PRC1 components (e.g., anti-CBX7, anti-RING1B) or histone marks (anti-H3K27me3).
-
Immune Complex Capture: Protein A/G magnetic beads were used to capture the antibody-chromatin complexes.
-
Washes and Elution: Beads were washed with a series of buffers to remove non-specific binding. The cross-linked complexes were then eluted.
-
Reverse Cross-linking and DNA Purification: Cross-links were reversed by heating at 65°C, and proteins were digested with Proteinase K. DNA was purified using standard column-based methods.
-
Library Preparation and Sequencing: DNA libraries were prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: Reads were aligned to the reference genome. Peak calling algorithms were used to identify regions of protein enrichment. Differential binding analysis was performed to compare PRC1 occupancy between this compound-treated and control samples.[5]
GFP-Based Cellular Reporter Assay
This assay was developed to screen for cellularly active PRC1 inhibitors.
-
System Design: A mouse embryonic stem cell (mESC) line was engineered with a single genomic integration of a reporter construct. The construct contains an array of 12 DNA binding sites for the ZFHD1 protein upstream of a Green Fluorescent Protein (GFP) gene.[5]
-
PRC1 Recruitment: These cells also express a chimeric fusion protein of the PRC1 subunit CBX7 and the ZFHD1 DNA binding domain. This fusion protein specifically binds to the reporter construct, recruiting the entire PRC1 complex.
-
Gene Silencing: Recruitment of PRC1 establishes a repressive Polycomb domain, silencing the GFP gene, resulting in low fluorescence.[5]
-
Compound Screening: The engineered mESCs were treated with compounds like this compound. A compound that successfully displaces or inhibits PRC1 function at the reporter locus will lead to the de-repression of the GFP gene.
-
Readout: The increase in GFP expression is measured by flow cytometry, providing a quantitative readout of the compound's cellular efficacy in antagonizing PRC1-mediated silencing.[5]
Visualizations: Pathways and Workflows
Diagram 1: Canonical PRC1 Recruitment Pathway
Caption: Canonical PRC1 recruitment to target genes via H3K27me3.
Diagram 2: this compound Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Mouse Polycomb Proteins Bind Differentially to Methylated Histone H3 and RNA and Are Enriched in Facultative Heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Recruitment of Polycomb Repressive Complex 1 (PRC1) to Chromatin by Core Binding Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCGF3/5-PRC1 initiates Polycomb recruitment in X chromosome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of the high-order chromatin structure by Polycomb complexes [frontiersin.org]
- 7. A cellular chemical probe targeting the chromodomains of Polycomb repressive complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 [periodicos.capes.gov.br]
- 12. merckmillipore.com [merckmillipore.com]
UNC4976: A Potent and Selective Chemical Probe for CBX7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a powerful peptidomimetic chemical probe that acts as a positive allosteric modulator (PAM) of the chromobox protein homolog 7 (CBX7).[1][2][3] As a key component of the Polycomb Repressive Complex 1 (PRC1), CBX7 plays a crucial role in epigenetic regulation by recognizing trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3) and maintaining transcriptional repression.[4][5] Dysregulation of CBX7 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization and use.
Mechanism of Action
This compound exhibits a unique mechanism of action. While it competitively antagonizes the binding of H3K27me3 to the CBX7 chromodomain, it simultaneously enhances the non-specific binding of CBX7 to DNA and RNA.[1][2][3] This positive allosteric modulation of nucleic acid binding leads to a re-equilibration of the PRC1 complex away from its target genes, resulting in their de-repression.[1][3] This dual activity contributes to the enhanced cellular potency of this compound compared to previous inhibitors.[7]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay | Target | Notes |
| IC50 | 20 nM | TR-FRET | CBX7 | Competitive binding with H3K27me3 peptides. |
| Cellular EC50 | 3.207 ± 0.352 μM | Cell-based Reporter Assay | CBX7 | ~14-fold more potent than UNC3866. |
| Nucleic Acid Binding Enhancement | 4.2-fold | Fluorescence Polarization | CBX7-DNA | This compound enhances the affinity of CBX7 for a DNA probe. |
Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. CBX7 | Assay |
| CBX7 | 20 | 1 | TR-FRET |
| CBX4 | equipotent to CBX7 | ~1 | TR-FRET |
| CBX2 | ~560 | 28 | TR-FRET |
| CBX6 | ~180 | 9 | TR-FRET |
| CBX8 | 890 | >40 | TR-FRET |
| CDYL2 | ~160 | 8 | TR-FRET |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of this compound in disrupting the interaction between CBX7 and a biotinylated H3K27me3 peptide.
Materials:
-
6xHis-tagged CBX7 protein
-
Biotinylated H3K27me3 peptide (tracer)
-
Europium-labeled anti-6xHis antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
This compound compound
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of a solution containing 6xHis-CBX7 and Europium-labeled anti-6xHis antibody in Assay Buffer.
-
Add 4 µL of a solution containing the biotinylated H3K27me3 peptide and streptavidin-acceptor in Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR)
This protocol is designed to assess the ability of this compound to displace CBX7 from its target gene promoters in a cellular context.
Materials:
-
HEK293 or mouse Embryonic Stem (mES) cells
-
This compound
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
Anti-CBX7 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
SYBR Green qPCR Master Mix
-
Primers for target gene promoters (e.g., p16/INK4a) and a negative control region.
Procedure:
-
Cell Treatment and Crosslinking:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for 4-6 hours.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-CBX7 antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating with Proteinase K at 65°C overnight.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for CBX7 target gene promoters and a negative control region.
-
Calculate the enrichment of target DNA in the CBX7 immunoprecipitation relative to the IgG control and input DNA.
-
Visualizations
Signaling Pathway of CBX7 in the PRC1 Complex
Caption: CBX7-mediated gene silencing pathway within the PRC1 complex.
Experimental Workflow for this compound Characterization
Caption: Logical workflow for the characterization of this compound.
Mechanism of Action of this compound
Caption: this compound's positive allosteric modulation of CBX7.
References
- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic regulation by polycomb group complexes: focus on roles of CBX proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycomb protein family member CBX7 plays a critical role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic regulation by polycomb repressive complex 1 promotes cerebral cavernous malformations | EMBO Molecular Medicine [link.springer.com]
- 7. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on UNC4976: A Positive Allosteric Modulator of CBX7 in Chromatin Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research surrounding UNC4976, a pivotal chemical probe in the study of chromatin biology. This compound is a potent, cell-permeable positive allosteric modulator (PAM) of the chromodomain of CBX7, a core component of the canonical Polycomb Repressive Complex 1 (PRC1).[1] This document details the mechanism of action of this compound, its impact on PRC1 function, and the key experimental findings that have established it as a critical tool for dissecting the complexities of Polycomb-mediated gene silencing.
Core Concepts: this compound and the Polycomb Repressive Complex 1
The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a crucial role in maintaining gene expression patterns, particularly during development and cellular differentiation. They form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2. PRC2 is responsible for catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin. The canonical PRC1 complex is then recruited to these H3K27me3 marks via the chromodomain of its CBX subunit (CBX2, 4, 6, 7, or 8), leading to chromatin compaction and transcriptional repression.
This compound represents a significant advancement in the chemical biology of PRC1. It is a peptidomimetic compound that was discovered through a high-throughput cellular assay designed to identify modulators of CBX7.[1] Unlike competitive inhibitors that block the H3K27me3 binding pocket, this compound acts as a positive allosteric modulator of CBX7's interaction with nucleic acids.[1]
Mechanism of Action of this compound
This compound exhibits a unique dual mechanism of action that ultimately leads to the displacement of PRC1 from its target genes:
-
Antagonism of H3K27me3 Binding: this compound binds to the CBX7 chromodomain, competitively inhibiting its interaction with the H3K27me3 mark on histones.[1]
-
Positive Allosteric Modulation of Nucleic Acid Binding: Concurrently, the binding of this compound to CBX7 allosterically enhances the affinity of CBX7 for DNA and RNA.[1]
This dual activity results in a re-equilibration of PRC1 localization. By increasing the non-specific binding of CBX7 to nucleic acids throughout the nucleus, this compound effectively reduces the concentration of PRC1 at its specific H3K27me3-marked target gene loci. This leads to the de-repression of PRC1 target genes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational research on this compound.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Assay | Target | Reference |
| IC50 | 20 nM | AlphaScreen | CBX7 | [2] |
| Cellular EC50 | ~1 µM | Polycomb in vivo Assay | CBX7 | [3] |
Table 2: Effect of this compound on CBX7 Binding to Chromatin and Gene Expression
| Experiment | Treatment | Target Gene Locus | Result | Reference |
| ChIP-qPCR | This compound (4 hours) | PRC1 target genes | Significant reduction in CBX7 and RING1B occupancy | [3] |
| RT-qPCR | This compound (4 hours) | PRC1 target genes | Re-expression of PRC1-silenced genes | [3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.
AlphaScreen Assay for CBX7-H3K27me3 Interaction
This in vitro assay was used to quantify the inhibitory effect of this compound on the interaction between the CBX7 chromodomain and a biotinylated H3K27me3 peptide.
Protocol:
-
Reagents:
-
GST-tagged CBX7 chromodomain protein
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
This compound (or other test compounds)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
-
Procedure:
-
Add GST-CBX7 and the biotinylated H3K27me3 peptide to the wells of a 384-well plate.
-
Add serial dilutions of this compound.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-Donor and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibition of the CBX7-H3K27me3 interaction.
-
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm the direct binding of this compound to CBX7 within a cellular context.
Protocol:
-
Reagents:
-
Cells expressing CBX7 (e.g., HEK293T)
-
This compound
-
Lysis buffer with protease inhibitors
-
Antibodies against CBX7 and a loading control
-
-
Procedure:
-
Treat cells with this compound or vehicle control for 1 hour.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-CBX7 antibody. Ligand binding stabilizes the protein, resulting in more soluble protein at higher temperatures.
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR was used to measure the occupancy of PRC1 components (CBX7 and RING1B) at specific gene loci in response to this compound treatment.
Protocol:
-
Reagents:
-
Mouse embryonic stem cells (mESCs)
-
This compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibodies for CBX7 and RING1B
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for target and control gene loci
-
qPCR reagents
-
-
Procedure:
-
Treat mESCs with this compound or a control compound for 4 hours.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to an average size of 200-500 bp.
-
Incubate the sheared chromatin with anti-CBX7 or anti-RING1B antibodies overnight.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
Perform qPCR using primers specific for known PRC1 target genes and negative control regions.
-
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR was performed to assess the changes in the expression of PRC1 target genes following treatment with this compound.
Protocol:
-
Reagents:
-
mESCs
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and associated reagents
-
Primers for target and housekeeping genes
-
qPCR reagents
-
-
Procedure:
-
Treat mESCs with this compound or a control compound for 4 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers for PRC1 target genes and a housekeeping gene for normalization.
-
Calculate the fold change in gene expression relative to the control-treated cells.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows related to this compound research.
Conclusion
This compound has emerged as an indispensable chemical tool for probing the function of PRC1 in chromatin biology. Its unique mechanism as a positive allosteric modulator of CBX7 provides a means to acutely and specifically displace PRC1 from its target genes, enabling detailed studies of the consequences of PRC1 disruption. The foundational research summarized in this guide highlights the power of chemical biology approaches to unravel complex biological processes and provides a solid framework for future investigations into the therapeutic potential of targeting the Polycomb pathway in diseases such as cancer.
References
- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CBX7 modulator | Probechem Biochemicals [probechem.com]
- 3. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC4976 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC4976 is a potent, cell-permeable positive allosteric modulator (PAM) of the chromodomain of CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to study the dynamics of PRC1-mediated gene silencing. This compound enhances the non-specific binding of CBX7 to nucleic acids (DNA and RNA) while simultaneously displacing it from its canonical binding sites at H3K27me3-marked chromatin.[1][3] This leads to the de-repression of Polycomb target genes, making this compound a valuable chemical probe for investigating the biological roles of PRC1 in various cellular processes.
Data Presentation
| Parameter | Value | Cell Line | Reference |
| EC50 | 3.0 ± 0.40 μM | CBX7 Reporter mESC | [4] |
| Effective Concentration (ChIP-seq) | 20 μM | Mouse Embryonic Stem Cells (mESC) | [1] |
| Treatment Duration (ChIP-seq) | 4 hours | Mouse Embryonic Stem Cells (mESC) | [1] |
| Effective Concentrations (RT-qPCR) | 6 μM and 20 μM | HEK293 | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound. In the basal state, the CBX7 component of the PRC1 complex binds to H3K27me3 marks on chromatin, leading to gene repression. Upon treatment, this compound acts as a positive allosteric modulator, inducing a conformational change in CBX7 that increases its affinity for non-specific DNA and RNA. This enhanced non-specific binding leads to the displacement of the PRC1 complex from its target gene promoters, resulting in the transcriptional activation of previously silenced genes.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trepo.tuni.fi [trepo.tuni.fi]
Application Notes and Protocols: Utilizing UNC4976 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of UNC4976, a potent positive allosteric modulator (PAM) of the CBX7 chromodomain, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of this compound, provides a comprehensive protocol for its application in ChIP-seq, and presents data in a structured format for clear interpretation.
Introduction to this compound
This compound is a cell-permeable small molecule that acts as a positive allosteric modulator of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its unique mechanism of action involves enhancing the affinity of the CBX7 chromodomain for nucleic acids (DNA and RNA).[1] This allosteric modulation leads to a competitive antagonism of the interaction between CBX7 and its canonical binding partner, trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3). Consequently, this compound treatment results in the re-equilibration of PRC1 away from its H3K27me3-marked target gene loci.[1][2] This makes this compound a valuable tool for studying the dynamics of PRC1-mediated gene repression and for potential therapeutic development.
Mechanism of Action
This compound binds to the CBX7 chromodomain and induces a conformational change that increases its affinity for DNA and RNA.[1] This enhanced nucleic acid binding competes with the binding of the chromodomain to H3K27me3, a key histone mark for PRC1 recruitment. The overall effect is a displacement of the PRC1 complex from its target genes, leading to a potential de-repression of these genes. This mode of action provides a powerful method to study the functional consequences of PRC1 delocalization in a time-controlled manner.
Signaling Pathway Diagram
Caption: this compound binds to CBX7 within the PRC1 complex, increasing its affinity for nucleic acids and reducing its localization at H3K27me3-marked genes, leading to gene de-repression.
Application in ChIP-seq Experiments
This compound can be effectively used in ChIP-seq experiments to investigate the genome-wide redistribution of PRC1 components, such as CBX7, or changes in histone modifications following the delocalization of the complex.
Experimental Workflow Diagram
Caption: A schematic overview of the ChIP-seq workflow incorporating this compound treatment to study its effects on protein-DNA interactions.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture reagents
-
Formaldehyde (37%)
-
PBS (phosphate-buffered saline)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing equipment (sonicator or micrococcal nuclease)
-
ChIP-grade antibody against the protein of interest (e.g., CBX7, RING1B) or histone mark (e.g., H3K27me3)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the desired duration (e.g., 4-24 hours). The optimal concentration and time should be determined empirically for each cell line.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a conical tube.
-
Pellet cells by centrifugation and lyse the cell pellet according to a standard ChIP protocol to isolate nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a suitable buffer for shearing.
-
Shear the chromatin to an average size of 200-800 bp using either sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Verify the shearing efficiency by running an aliquot of the sheared chromatin on an agarose (B213101) gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the ChIP-grade primary antibody overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA according to the manufacturer's instructions for your sequencing platform.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Conduct differential binding analysis to compare this compound-treated samples with vehicle controls.
-
Data Presentation
The following table provides a template for summarizing quantitative data from a ChIP-seq experiment using this compound.
| Target Protein | Cell Line | This compound Conc. (µM) | Treatment Time (h) | Total Reads (Millions) | Aligned Reads (%) | Number of Peaks (Vehicle) | Number of Peaks (this compound) | Differential Peaks (Lost) | Differential Peaks (Gained) |
| CBX7 | HEK293T | 5 | 12 | 35.2 | 92.1 | 15,432 | 8,765 | 7,123 | 556 |
| RING1B | MDA-MB-231 | 10 | 24 | 41.5 | 94.5 | 21,876 | 12,345 | 10,987 | 1,456 |
| H3K27me3 | PC-3 | 5 | 12 | 38.9 | 93.7 | 32,109 | 31,567 | 2,345 | 1,803 |
Note: The data in this table is illustrative and represents the expected outcome of a successful ChIP-seq experiment with this compound, demonstrating a reduction in the number of binding sites for PRC1 components. The number of gained peaks may reflect redistribution to new, lower-affinity sites.
Conclusion
This compound is a powerful chemical probe for investigating the role of the PRC1 complex in gene regulation. Its specific mechanism of action allows for the acute delocalization of PRC1 from its target loci. The provided protocol offers a comprehensive guide for integrating this compound into a standard ChIP-seq workflow, enabling researchers to explore the genome-wide consequences of PRC1 redistribution and its implications in various biological and disease contexts. Careful optimization of treatment conditions and rigorous data analysis are crucial for obtaining high-quality, interpretable results.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC4976 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
UNC4976 is a potent, cell-permeable chemical probe that acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] Its unique mechanism of action involves the simultaneous antagonism of H3K27me3-specific recruitment of CBX7 to target genes and the enhancement of non-specific binding to DNA and RNA.[1][4] This effectively re-distributes PRC1 away from its canonical gene targets, leading to their de-repression. These application notes provide detailed protocols and recommended concentrations for the use of this compound in various in vitro assays to probe its biological function and therapeutic potential.
Data Presentation: Recommended this compound Concentrations
The following table summarizes the effective concentrations of this compound used in key in vitro assays as reported in the literature. These values serve as a starting point for experimental design and may require further optimization depending on the specific cell line and experimental conditions.
| Assay Type | Cell Line / System | Concentration Range | Key Findings | Reference |
| CBX7 GFP Reporter Assay | Mouse Embryonic Stem Cells (mESCs) | 0.1 - 100 µM | EC₅₀ = 3.207 ± 0.352 µM | [1] |
| Chromatin Immunoprecipitation Sequencing (ChIP-seq) | Mouse Embryonic Stem Cells (mESCs) | 20 µM (4-hour treatment) | Displacement of CBX7 and RING1B from endogenous targets | [1] |
| Cell Viability Assay (CellTiter-Glo) | Mouse Embryonic Stem Cells (mESCs) | Up to 100 µM | Weak toxicity observed at 100 µM | [1] |
| Fluorescence Polarization (FP) Assay | Purified CBX7 chromodomain | 30 µM (CBX7), 100 nM (FAM-dsDNA/RNA) | Enhances CBX7 binding to nucleic acids | [1] |
| Chemiprecipitation | PC3 cells | Not specified | Used to assess binding to CBX proteins in cell lysates | [1] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and its application in experimental settings, the following diagrams illustrate its signaling pathway and a typical in vitro experimental workflow.
Experimental Protocols
CBX7 GFP Reporter Assay
This assay is designed to quantify the ability of this compound to de-repress a GFP reporter gene that is silenced by a CBX7-dependent mechanism in mouse embryonic stem cells (mESCs).
Materials:
-
mESCs harboring a CBX7-repressible GFP reporter
-
Complete mESC culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Flow cytometer
Protocol:
-
Seed mESCs in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells by trypsinization.
-
Analyze GFP expression in the cell population using a flow cytometer.
-
Calculate the percentage of GFP-positive cells for each concentration and determine the EC₅₀ value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest (e.g., mESCs)
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a DMSO control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5][6]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[5][7]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[5][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Measure luminescence using a plate reader.
-
Express the results as a percentage of the viability of the DMSO-treated control cells.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to measure the binding of this compound to the CBX7 chromodomain and its effect on the interaction with nucleic acids.
Materials:
-
Purified CBX7 chromodomain protein
-
Fluorescently labeled double-stranded DNA (e.g., FAM-dsDNA) or RNA probe
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP)
-
Black, non-binding 384-well plates
-
Plate reader with FP capabilities
Protocol:
-
Prepare a solution containing the CBX7 chromodomain (e.g., 30 µM) and the fluorescently labeled nucleic acid probe (e.g., 100 nM) in the assay buffer.[1]
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the CBX7/probe mixture to each well.
-
Include controls for the probe alone (no protein) and probe with protein (no compound).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure fluorescence polarization on a plate reader.
-
Analyze the data to determine the effect of this compound on the binding of CBX7 to the nucleic acid probe.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of CBX7 and other PRC1 components on specific genomic regions in response to this compound treatment.
Materials:
-
Cells of interest (e.g., mESCs)
-
This compound (20 µM working concentration)
-
Formaldehyde (B43269) for cross-linking
-
ChIP-grade antibodies against CBX7, RING1B, or other proteins of interest
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
qPCR or sequencing reagents
Protocol:
-
Culture cells to confluency.
-
Treat cells with 20 µM this compound or DMSO for 4 hours.[1]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight with the antibody of interest.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Purify the DNA.
-
Analyze the DNA by qPCR using primers for specific target genes or by next-generation sequencing (ChIP-seq).
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OUH - Protocols [ous-research.no]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for UNC4976 Treatment
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the use of UNC4976, a potent and cellularly active positive allosteric modulator (PAM) of the CBX7 chromodomain of the Polycomb Repressive Complex 1 (PRC1). The following information is based on preclinical research to guide experimental design for optimal results.
Mechanism of Action
This compound functions as a positive allosteric modulator of the CBX7 chromodomain.[1][2] Its mechanism of action involves a dual effect:
-
Antagonism of H3K27me3-specific recruitment : this compound competitively inhibits the binding of the CBX7 chromodomain to its canonical histone mark, H3K27me3, at Polycomb target genes.[1][2]
-
Enhanced Nucleic Acid Binding : Concurrently, this compound enhances the affinity of the CBX7 chromodomain for both DNA and RNA.[1][2]
This dual action results in the re-equilibration of PRC1 away from its H3K27me3 target regions, leading to the de-repression of Polycomb target genes.[1][2]
Data Presentation
In Vitro Binding Affinity and Allosteric Modulation
| Parameter | Value | Assay | Description |
| α (Affinity enhancement factor) | 4.0 | Fluorescence Polarization (FP) | Fold-increase in the affinity of CBX7 for a FAM-labeled double-stranded DNA probe in the presence of this compound.[1] |
| β (FP response increase factor) | 1.1 | Fluorescence Polarization (FP) | Fold-increase in the fluorescence polarization response of the CBX7-RNA complex in the presence of this compound.[1] |
| Optimal this compound:CBX7 Ratio | 1:3 | Fluorescence Polarization (FP) | Molar ratio of this compound to CBX7 that achieved the maximum fluorescence polarization signal with both DNA and RNA probes.[1] |
Cellular Efficacy and Treatment Durations
| Assay | Cell Line | Treatment Duration | Concentration | Observed Effect |
| PRC1 Occupancy | Mouse Embryonic Stem Cells (mESCs) | 4 hours | 20 µM | Efficient displacement of CBX7-containing PRC1 from Polycomb target genes, as measured by ChIP-seq.[1] |
| Gene Expression | HEK293 | Not specified | Not specified | Increased expression of Polycomb target genes, as measured by RT-qPCR.[1] |
| Cellular Potency | Not specified | Not specified | Not specified | 14-fold enhanced efficacy over UNC3866 in a Polycomb in-vivo reporter assay.[1] |
| Cell Viability | Not specified | Not specified | Not specified | No significant toxicity observed at effective concentrations.[1] |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) for PRC1 Occupancy
This protocol is designed to assess the displacement of CBX7 and other PRC1 components from chromatin following this compound treatment.
1. Cell Culture and Treatment: a. Plate mouse embryonic stem cells (mESCs) at an appropriate density and allow them to adhere. b. Treat cells with 20 µM this compound, UNC3866 (as a comparator), or a negative control compound (e.g., UNC4219) for 4 hours . This time point is critical to capture early changes in PRC1 occupancy.[1]
2. Chromatin Crosslinking and Sonication: a. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. b. Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM. c. Harvest the cells, lyse them, and sonicate the chromatin to an average fragment size of 200-500 bp.
3. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin overnight at 4°C with antibodies specific for CBX7 or RING1B. c. Add protein A/G beads to capture the antibody-chromatin complexes. d. Wash the beads to remove non-specific binding.
4. Elution and Reverse Crosslinking: a. Elute the chromatin from the beads. b. Reverse the crosslinks by incubating at 65°C overnight with NaCl. c. Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis: a. Purify the DNA using a standard column-based method. b. Analyze the enrichment of specific gene loci by quantitative PCR (qPCR) or perform library preparation for next-generation sequencing (ChIP-seq).
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol is used to measure changes in the expression of Polycomb target genes following this compound treatment.
1. Cell Culture and Treatment: a. Plate HEK293 cells and allow them to adhere. b. Treat cells with the desired concentration of this compound for a specified duration (e.g., 24-48 hours, based on typical gene expression study timelines, though the original study does not specify this for RT-qPCR[1]).
2. RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a suitable kit. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
3. Quantitative PCR (qPCR): a. Prepare qPCR reactions using a suitable SYBR Green or probe-based master mix, cDNA template, and primers for the Polycomb target genes of interest. b. Run the qPCR reaction on a real-time PCR instrument. c. Analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene.
Visualizations
Caption: Mechanism of action of this compound on PRC1.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC4976: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a potent and cell-permeable peptidomimetic that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its unique mechanism of action involves enhancing the binding of the CBX7 chromodomain to nucleic acids (DNA and RNA) while simultaneously antagonizing its recruitment to its canonical histone mark, H3K27me3.[1] This allosteric modulation effectively re-equilibrates the localization of PRC1 away from its target genes, leading to their de-repression. Given the frequent dysregulation of Polycomb signaling in various cancers, this compound presents a valuable chemical tool for investigating the role of CBX7-containing PRC1 complexes in cancer cell proliferation and gene regulation.
These application notes provide an overview of the use of this compound in different cancer cell lines, including its effects on cell viability and target gene expression. Detailed protocols for key experimental assays are also provided to facilitate further research into the therapeutic potential of targeting the PRC1 complex.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the available quantitative data on the activity of this compound in a key cellular model. While extensive IC50 data across a broad range of cancer cell lines is not yet publicly available, the provided EC50 value in a CBX7-dependent reporter cell line demonstrates its cellular potency.
| Cell Line | Assay Type | Parameter | Value (μM) | Reference |
| Mouse Embryonic Stem Cells (mESCs) with CBX7 Reporter | GFP Reporter Assay | EC50 | 3.207 ± 0.352 | [1] |
Further studies are required to establish the cytotoxic or anti-proliferative IC50 values of this compound across a diverse panel of human cancer cell lines.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a positive allosteric modulator of the CBX7 chromodomain. The following diagram illustrates its mechanism of action.
References
Application Notes and Protocols for Studying PRC1 Complex Disruption Using UNC4976
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in the maintenance of gene repression, playing a pivotal role in development and cellular identity.[1] Dysregulation of PRC1 activity is frequently implicated in various human diseases, including cancer, making it an attractive target for therapeutic intervention.[2] This document provides detailed application notes and experimental protocols for utilizing UNC4976, a potent and specific chemical probe, to study the disruption of the PRC1 complex.
This compound is a peptidomimetic that acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a key component of the canonical PRC1 (cPRC1) complex.[2][3] Its unique mechanism of action involves antagonizing the H3K27me3-specific recruitment of CBX7 to target genes while simultaneously enhancing non-specific binding to DNA and RNA.[2][3] This dual activity leads to a redistribution of PRC1 away from its target gene loci, effectively disrupting its repressive function.[2][3] These application notes will guide researchers in using this compound to investigate PRC1 biology and for the development of novel therapeutic strategies.
Mechanism of Action of this compound
The canonical PRC1 complex is recruited to chromatin through the interaction of its CBX subunit with the histone mark H3K27me3, which is deposited by the Polycomb Repressive Complex 2 (PRC2).[4] Once recruited, the RING1A/RING1B subunit of PRC1 catalyzes the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), leading to chromatin compaction and gene silencing.[4]
This compound disrupts this process by binding to the CBX7 chromodomain. This binding event has two key consequences:
-
Antagonism of H3K27me3 Binding: this compound competitively inhibits the interaction between the CBX7 chromodomain and the H3K27me3 mark on histones.[2][3] This prevents the targeted recruitment of the PRC1 complex to its specific gene loci.
-
Positive Allosteric Modulation of Nucleic Acid Binding: this compound allosterically enhances the affinity of the CBX7 chromodomain for both DNA and RNA.[2][3] This leads to the sequestration of CBX7-containing PRC1 complexes away from their intended targets and onto other nucleic acid structures.
The net effect is a significant reduction in PRC1 occupancy at its target genes, leading to de-repression of gene expression.[3]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target/System | Compound | IC50 / EC50 (µM) | Notes | Reference |
| Biochemical | |||||
| Fluorescence Polarization (vs. H3K27me3 peptide) | CBX7 Chromodomain | This compound | 0.18 ± 0.02 | Competitive displacement of a fluorescently labeled H3K27me3 peptide. | [3] |
| Fluorescence Polarization (vs. H3K27me3 peptide) | CBX7 Chromodomain | UNC3866 | 0.21 ± 0.01 | A previously published, less potent cellular probe. | [3] |
| Cellular | |||||
| Polycomb in-vivo Assay (GFP Reporter) | mESCs with CBX7-ZF-HD1 fusion | This compound | 0.7 ± 0.1 | Measures the derepression of a GFP reporter gene silenced by a recruited PRC1 complex. | [3] |
| Polycomb in-vivo Assay (GFP Reporter) | mESCs with CBX7-ZF-HD1 fusion | UNC3866 | 9.8 ± 1.2 | This compound shows a 14-fold enhancement in cellular efficacy over UNC3866. | [3] |
| Cell Viability (CellTiter-Glo) | PC3 cells (72h treatment) | This compound | > 50 | Indicates low cytotoxicity at effective concentrations. | [3] |
Table 2: Effect of this compound on PRC1 Chromatin Occupancy
| Experiment | Cell Line | Target | Treatment | Change in Occupancy | Reference |
| ChIP-seq | mESCs | CBX7 | 20 µM this compound (4h) | Substantial reduction at high and intermediate PRC1 target TSSs. | [3] |
| ChIP-seq | mESCs | RING1B | 20 µM this compound (4h) | Substantial reduction at high and intermediate PRC1 target TSSs. | [3] |
| ChIP-seq | mESCs | CBX7 | 20 µM UNC3866 (4h) | Less pronounced reduction compared to this compound. | [3] |
| ChIP-seq | mESCs | RING1B | 20 µM UNC3866 (4h) | Less pronounced reduction compared to this compound. | [3] |
Experimental Protocols
Polycomb in-vivo Assay (GFP Reporter Assay)
This cell-based assay quantitatively measures the ability of a compound to disrupt PRC1-mediated gene silencing. It utilizes a mouse embryonic stem cell (mESC) line with a stably integrated GFP reporter gene under the control of a promoter that is silenced by a dCas9-CBX7 fusion protein targeted to the promoter region.
Materials:
-
Engineered mESC line with dCas9-CBX7 and GFP reporter
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DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LIF (Leukemia Inhibitory Factor)
-
2i (PD0325901 and CHIR99021)
-
This compound, UNC3866 (positive control), UNC4219 (negative control)
-
DMSO (vehicle control)
-
96-well plates
-
Flow cytometer
Protocol:
-
Cell Culture: Culture the engineered mESCs in DMEM supplemented with 15% FBS, Penicillin-Streptomycin, LIF, and 2i on gelatin-coated plates.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Add the compound dilutions to the cells and incubate for 48-72 hours.
-
Flow Cytometry:
-
Wash the cells with PBS.
-
Trypsinize the cells and resuspend in PBS containing 2% FBS.
-
Analyze GFP fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Calculate the percentage of GFP-positive cells and the mean fluorescence intensity.
-
Normalize the data to the vehicle control (DMSO) and plot dose-response curves to determine the EC50 values.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide occupancy of PRC1 components (e.g., CBX7, RING1B) and assess the effect of this compound on their chromatin binding.
Materials:
-
mESCs or other relevant cell line
-
This compound and control compounds
-
Formaldehyde (B43269) (37%)
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Antibodies: anti-CBX7, anti-RING1B, IgG (control)
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cell Treatment and Crosslinking:
-
Culture mESCs to ~80% confluency.
-
Treat cells with 20 µM this compound or control compounds for 4 hours.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific antibody (e.g., anti-CBX7) or IgG control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Compare the peak profiles between this compound-treated and control samples to determine changes in PRC1 occupancy.
-
Fluorescence Polarization (FP) Assay
This biochemical assay measures the binding of the CBX7 chromodomain to nucleic acids and how this is modulated by this compound.
Materials:
-
Purified CBX7 chromodomain protein
-
Fluorescently labeled dsDNA or RNA probe (e.g., FAM-dsDNA)
-
This compound and control compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Assay Setup:
-
Prepare a solution of the CBX7 chromodomain (e.g., 30 µM) and the fluorescently labeled nucleic acid probe (e.g., 100 nM) in the assay buffer.
-
Prepare serial dilutions of this compound and control compounds.
-
-
Incubation:
-
Add the CBX7/probe solution and the compound dilutions to the wells of a 384-well plate.
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence polarization signal.
-
Plot the change in polarization as a function of compound concentration to determine the effect of this compound on the CBX7-nucleic acid interaction. An increase in polarization indicates enhanced binding.
-
Cell Viability Assay (CellTiter-Glo)
This assay is used to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., PC3)
-
This compound
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add a volume of CellTiter-Glo reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for studying the role of the PRC1 complex in gene regulation and disease. Its unique mechanism as a positive allosteric modulator of CBX7 provides a powerful tool to dissect the intricacies of Polycomb-mediated gene silencing. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies, paving the way for new discoveries in epigenetics and the development of novel therapeutic agents targeting the PRC1 complex.
References
Application Notes and Protocols for UNC4976 in a Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 has been identified as a potent, cell-permeable positive allosteric modulator (PAM) of the chromobox protein homolog 7 (CBX7), a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] Unlike competitive inhibitors, this compound enhances the binding affinity of the CBX7 chromodomain to nucleic acids, specifically DNA and RNA.[1] This unique mechanism of action makes this compound a valuable chemical probe for studying the biological functions of PRC1 and its role in gene silencing. Fluorescence Polarization (FP) is a robust, solution-based technique ideal for quantitatively assessing the interaction between the CBX7 chromodomain and its nucleic acid binding partners in the presence of allosteric modulators like this compound.[1][4] This document provides a detailed protocol for a fluorescence polarization assay to characterize the activity of this compound.
Principle of the Assay
Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][5][6] In this assay, a small, fluorescently labeled nucleic acid probe (e.g., FAM-dsDNA or FAM-RNA) tumbles rapidly in solution, resulting in a low polarization signal. Upon binding to the larger CBX7 chromodomain protein, the rotational motion of the probe is significantly slowed, leading to an increase in the polarization of the emitted light. A positive allosteric modulator like this compound will further stabilize this interaction, resulting in a dose-dependent increase in the fluorescence polarization signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRC1-mediated gene silencing pathway and the experimental workflow for the this compound fluorescence polarization assay.
Caption: PRC1 signaling and this compound mechanism.
Caption: FP assay experimental workflow.
Materials and Reagents
-
Protein: Purified human CBX7 chromodomain (amino acids 1-60).
-
Fluorescent Probes:
-
Compound: this compound dissolved in 100% DMSO.
-
Assay Buffer (suggested): 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% NP-40, and 0.1 mg/mL BSA.[7]
-
Microplates: Black, non-binding surface, 384-well microplates.[8]
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate filters for fluorescein (B123965) (FAM).
Experimental Protocol
1. Reagent Preparation:
-
CBX7 Chromodomain: Prepare a stock solution of the CBX7 chromodomain in the assay buffer. The final concentration in the assay will be 30 µM.[1]
-
FAM-Nucleic Acid Probes: Prepare stock solutions of FAM-dsDNA and FAM-ANRIL-RNA in nuclease-free water or a suitable buffer. The final concentration in the assay will be 100 nM.[1] Protect the fluorescent probes from light.
-
This compound: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest point in the dilution series is 10 mM. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
2. Assay Procedure:
-
Design the plate layout in a 384-well format. Include wells for:
-
No Protein Control (NPC): Contains assay buffer, FAM-probe, and the corresponding concentration of DMSO.
-
Vehicle Control: Contains CBX7, FAM-probe, and DMSO without this compound.
-
This compound Titration: Contains CBX7, FAM-probe, and the serial dilution of this compound.
-
-
Add the assay components to the wells of the 384-well plate. A typical final volume is 20-40 µL. The order of addition should be consistent (e.g., buffer, this compound/DMSO, FAM-probe, and finally CBX7 to initiate the binding reaction).
-
Mix the plate gently by shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[8] The plate should be protected from light during incubation.
-
Measure the fluorescence polarization on a suitable plate reader. For FAM, typical excitation is ~485 nm and emission is ~520 nm. The G-factor of the instrument should be calibrated.
3. Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer.
-
Normalize the fluorescence polarization signal to the No Protein Control (NPC) for each corresponding compound concentration.
-
Plot the normalized fluorescence polarization values against the logarithm of the this compound concentration.
-
The data can be fit to the Stockton-Ehlert allosteric binding model to determine the cooperativity constant (α) and the change in the FP response of the complex (β).[1] An α value greater than 1 indicates positive cooperativity.
Quantitative Data Summary
The following table summarizes the reported allosteric modulation parameters for this compound with the CBX7 chromodomain and different nucleic acid probes.
| Compound | Probe | Kd of Probe (µM) | α (Cooperativity) | β (FP Response Factor) |
| This compound | FAM-dsDNA | Not explicitly stated | 4.0 | 1.1 |
| This compound | FAM-ANRIL-RNA | 56.3 ± 6.8[9] | Not explicitly stated | Not explicitly stated |
Note: The Kd of the FAM-dsDNA probe to the CBX7 chromodomain was not explicitly reported in the primary publication. The α and β values for this compound with the FAM-ANRIL-RNA probe were also not explicitly stated in the context of the Stockton-Ehlert model in the primary this compound publication.
Troubleshooting
-
High background signal: Ensure the purity of the protein and fluorescent probes. Check the assay buffer for autofluorescence.
-
Low signal window: Optimize the concentrations of the protein and probe. Ensure the size difference between the protein and the probe is sufficient.
-
Precipitation of compounds: Check the solubility of this compound in the final assay buffer and ensure the DMSO concentration is tolerated.
-
Inconsistent readings: Ensure proper mixing and incubation times. Check for air bubbles in the wells.
By following this detailed protocol, researchers can effectively utilize fluorescence polarization to quantify the positive allosteric modulation of this compound on the CBX7-nucleic acid interaction, facilitating further investigation into the role of PRC1 in health and disease.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Interplay of the Non-coding RNA ANRIL and Methylated Histone H3 Lysine 27 by Polycomb CBX7 in Transcriptional Silencing of INK4a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC4976 in Isothermal Titration Calorimetry (ITC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a potent, cell-permeable peptidomimetic that acts as a positive allosteric modulator (PAM) of the chromodomain of Polycomb Repressive Complex 1 (PRC1) subunit, CBX7.[1][2] Its unique mechanism of action, which involves enhancing the binding of the CBX7 chromodomain to nucleic acids while antagonizing its interaction with the repressive histone mark H3K27me3, makes it a valuable tool for studying Polycomb-mediated gene silencing.[1][2][3] Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution.[4] This document provides detailed application notes and protocols for the use of this compound in ITC studies to characterize its binding to various CBX chromodomains.
Data Presentation: Thermodynamic Binding Parameters of this compound
The following table summarizes the binding affinities (dissociation constants, Kd) of this compound for various Polycomb CBX chromodomains as determined by Isothermal Titration Calorimetry.[1] this compound displays a binding profile that is nearly identical to its predecessor, UNC3866.[1] It exhibits equipotent affinity for CBX4 and CBX7, which share identical amino acid residues in the ligand-binding pocket.[1]
| Target Protein | Dissociation Constant (Kd) in nM | Selectivity over CBX2 | Selectivity over CBX6 | Selectivity over CDYL2 |
| CBX2 | 2,000 | 1x | - | - |
| CBX4 | 71 | 28x | - | - |
| CBX6 | 640 | - | 1x | - |
| CBX7 | 71 | 28x | 9x | 8x |
| CDYL2 | 570 | - | - | 1x |
Note: ITC data for this compound binding to CBX8 could not be obtained due to constraints related to DMSO tolerance of the protein under the assay conditions.[1]
Mechanism of Action: this compound as a Positive Allosteric Modulator
This compound functions as a positive allosteric modulator of the CBX7 chromodomain.[1][2] It competitively binds to the same pocket that recognizes the H3K27me3 histone mark, thereby antagonizing this interaction which is crucial for the recruitment of PRC1 to target genes and subsequent gene silencing.[1] Concurrently, the binding of this compound induces a conformational change in the CBX7 chromodomain that enhances its affinity for nucleic acids (DNA and RNA).[1] This dual action leads to a redistribution of PRC1 away from its canonical H3K27me3 target sites, resulting in the de-repression of Polycomb target genes.[1][3]
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC4976
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a potent and cell-permeable chemical probe that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] It represents a significant tool for investigating the biological roles of CBX7 and the broader functions of PRC1 in gene regulation. While extensive cellular characterization of this compound has been performed, to date, there are no published in vivo animal studies detailing its pharmacokinetic properties, efficacy, or toxicology. The following application notes and protocols are based on the available in vitro and cellular data and are intended to guide the use of this compound in cellular studies and serve as a foundation for the design of future in vivo experiments.
Mechanism of Action
This compound exhibits a unique mechanism of action as a positive allosteric modulator of CBX7's interaction with nucleic acids.[1][2][3] It binds to the CBX7 chromodomain, the domain responsible for recognizing trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a key epigenetic mark for gene silencing.[4] The binding of this compound has a dual effect:
-
Antagonism of H3K27me3 Binding: It competitively inhibits the binding of the CBX7 chromodomain to H3K27me3-marked histones.[1][2]
-
Allosteric Potentiation of Nucleic Acid Binding: It allosterically increases the affinity of the CBX7 chromodomain for DNA and RNA.[1][2]
This dual action results in the re-equilibration of the PRC1 complex away from its canonical H3K27me3 target genes, leading to their de-repression.[1][2] This mechanism provides a powerful tool to probe the non-canonical, nucleic-acid-binding functions of PRC1.
Signaling Pathway Diagram
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
UNC4976 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues with UNC4976 in Dimethyl Sulfoxide (DMSO). The following question-and-answer format directly addresses common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. Published studies have successfully used DMSO to prepare stock solutions for various cellular assays.[1]
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes and solutions?
A2: Difficulty in dissolving this compound can arise from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes.[2] | Increased kinetic energy helps overcome the solid's lattice energy, leading to dissolution. |
| Sonication Needed | Place the vial in a water bath sonicator for 10-15 minutes.[2] | Sonication provides energy to break up compound aggregates and facilitate solvation. |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution. | The compound dissolves completely at a lower concentration. |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2] | The compound dissolves in the fresh, water-free DMSO. |
| Compound Quality | Verify the purity and integrity of the this compound using analytical methods like HPLC or LC-MS. | Confirmation of compound identity and purity helps rule out degradation as a cause. |
Q3: My this compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "salting out," which occurs due to a rapid change in solvent polarity. To mitigate this, perform serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution minimizes the "salting out" effect, keeping the compound in solution.[2] Also, ensure the final DMSO concentration in your aqueous medium is as low as possible (typically ≤ 0.1%) to maintain solubility while being non-toxic to cells.[2]
Q4: What is the maximum recommended concentration of a this compound stock solution in DMSO?
Q5: How should I store my this compound stock solution in DMSO?
A5: Store the this compound stock solution at -20°C or -80°C, protected from light and moisture.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Bring the vial containing your this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2]
-
Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C in aliquots.[2]
Visualizations
Caption: A flowchart for troubleshooting this compound solubility in DMSO.
References
Technical Support Center: Optimizing UNC4976 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of UNC4976 while avoiding cytotoxicity in their experiments.
Introduction to this compound
This compound is a potent, cell-permeable positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its mechanism of action involves enhancing the binding of the CBX7 chromodomain to nucleic acids, which paradoxically leads to the displacement of the PRC1 complex from its target genes, resulting in the de-repression of gene expression.[1][2] Given its role in modulating gene expression, determining the optimal concentration of this compound is critical to achieve the desired biological effect without inducing off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the CBX7 chromodomain. It binds to a site on CBX7 distinct from the histone H3K27me3 binding pocket. This binding event increases the affinity of CBX7 for nucleic acids (DNA and RNA). This enhanced, non-specific binding to nucleic acids leads to a redistribution of PRC1 away from its canonical H3K27me3 target sites on chromatin, resulting in the de-repression of Polycomb target genes.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been profiled for its selectivity against other chromodomains. It displays equipotent affinity for CBX4 and CBX7. It shows a 28-fold and 9-fold selectivity for CBX4/7 over CBX2 and CBX6, respectively, and an 8-fold selectivity over CDYL2.[1] It is important to consider these potential off-target interactions when interpreting experimental results. For a broader understanding of potential off-target effects of small molecules, researchers can refer to comprehensive kinase inhibitor selectivity studies.
Q3: What are the potential downstream signaling pathways affected by this compound that could lead to cytotoxicity?
A3: By displacing the PRC1 complex, this compound can lead to the de-repression of genes involved in critical cellular processes. The PRC1 complex, and specifically its subunit CBX7, is known to regulate genes involved in the cell cycle, apoptosis, and cellular senescence.[3][4][5][6] For instance, CBX7 has been shown to repress the expression of cyclin E, a key regulator of the cell cycle.[4][6] Dysregulation of these pathways due to PRC1 displacement could lead to unintended consequences such as cell cycle arrest or apoptosis, contributing to cytotoxicity at high concentrations.
Q4: Is there a recommended starting concentration for this compound in cell culture experiments?
A4: While a definitive, universally non-toxic starting concentration is not available, a concentration range of 1-10 µM can be considered for initial experiments based on its reported cellular efficacy (EC50 = 3.207 ± 0.352 μM in a CBX7 reporter cell line).[1] However, it is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Optimizing this compound Concentration
A common challenge when working with a novel compound like this compound is determining the optimal concentration that maximizes its intended biological effect while minimizing cytotoxicity. This guide provides a systematic approach to address this issue.
Problem: Observed Cytotoxicity or Lack of Efficacy
Possible Cause 1: Suboptimal this compound Concentration
The concentration of this compound may be too high, leading to cell death, or too low, resulting in no observable effect.
Solution: Determine the Optimal Concentration Using a Dose-Response Cytotoxicity Assay.
It is essential to perform a cytotoxicity assay to determine the concentration range that is well-tolerated by your specific cell line.
Experimental Protocol: Dose-Response Cytotoxicity Assay using MTT
This protocol provides a method to assess the cytotoxic effects of this compound over a range of concentrations.
Materials:
-
This compound
-
Cell line of interest
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Complete cell culture medium
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96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a broad range of concentrations initially (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Data Presentation:
| Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability (Relative to Vehicle) |
| No Treatment | [Insert Value] | 100% |
| Vehicle (DMSO) | [Insert Value] | 100% |
| 0.1 | [Insert Value] | [Calculate Value]% |
| 0.5 | [Insert Value] | [Calculate Value]% |
| 1 | [Insert Value] | [Calculate Value]% |
| 5 | [Insert Value] | [Calculate Value]% |
| 10 | [Insert Value] | [Calculate Value]% |
| 25 | [Insert Value] | [Calculate Value]% |
| 50 | [Insert Value] | [Calculate Value]% |
| 100 | [Insert Value] | [Calculate Value]% |
Interpretation:
Based on the dose-response curve, you can identify the concentration range that maintains high cell viability (e.g., >90%). This range should be used for your subsequent functional assays.
Possible Cause 2: Induction of Apoptosis
At higher concentrations, this compound may induce programmed cell death.
Solution: Perform an Apoptosis Assay.
To confirm if the observed cytotoxicity is due to apoptosis, you can perform an Annexin V/Propidium Iodide (PI) apoptosis assay.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (including a cytotoxic concentration determined from the MTT assay) for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Calculate Value]% | [Calculate Value]% | [Calculate Value]% |
| This compound (Low Conc.) | [Calculate Value]% | [Calculate Value]% | [Calculate Value]% |
| This compound (High Conc.) | [Calculate Value]% | [Calculate Value]% | [Calculate Value]% |
Visualizing Key Processes
To further aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of this compound action.
By following this guide, researchers can confidently determine the optimal concentration of this compound for their specific cellular model, ensuring robust and reproducible results while minimizing the confounding effects of cytotoxicity.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBX7 Inhibits Cell Growth and Motility and Induces Apoptosis in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 5. CBX7 Inhibits Cell Growth and Motility and Induces Apoptosis in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CBX7 is a tumor suppressor in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC4976 stability in long-term cell culture experiments
Welcome to the technical support center for UNC4976. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on long-term stability and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and cell-permeable small molecule that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its mechanism of action involves binding to CBX7 in a manner that antagonizes the recruitment of PRC1 to sites of H3K27me3, while simultaneously enhancing the non-specific binding of CBX7 to DNA and RNA.[1][2] This leads to the displacement of PRC1 from its target genes and the subsequent re-expression of PRC1-silenced genes.[1]
Q2: What is the recommended solvent and storage condition for this compound?
It is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For use in cell culture, it is crucial to ensure the final concentration of the solvent in the medium is below the toxic threshold for your specific cell line, typically less than 0.5% for DMSO.
Q3: Is there any data on the stability of this compound in long-term cell culture experiments?
Currently, there is no publicly available data specifically detailing the long-term stability or half-life of this compound in cell culture media. The stability of small molecules in culture can be influenced by various factors, including the compound's chemical structure, media composition, pH, temperature, and the presence of serum proteins.[3] Since this compound is a peptidomimetic, it is designed for enhanced stability compared to natural peptides; however, its stability can still be affected by peptidases present in cell culture supernatants.
Q4: How often should I replenish the media containing this compound in a long-term experiment?
Due to the lack of specific stability data, it is recommended to empirically determine the stability of this compound under your specific experimental conditions. A general best practice for long-term experiments with small molecules of unknown stability is to perform partial or full media changes with freshly diluted compound every 24 to 72 hours. This helps to maintain a consistent concentration of the active compound and replenish essential nutrients for the cells. For critical long-term studies, performing a stability assessment is highly recommended (see Experimental Protocols section).
Q5: What are the potential off-target effects of this compound?
While this compound has been characterized as a potent modulator of CBX7, the potential for off-target effects, especially in prolonged treatment schedules, should be considered. It is good practice to include appropriate controls in your experiments, such as a structurally related but inactive molecule, to help distinguish on-target from off-target effects.
Q6: Is this compound cytotoxic to cells in long-term culture?
One study has reported weak toxicity of this compound in mouse embryonic stem cells only at a high concentration of 100 µM, which is well above the typical effective concentrations used in cellular assays. However, long-term exposure to any small molecule can potentially impact cell viability and proliferation.[4] It is advisable to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration of this compound for your specific cell line and experimental duration.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected phenotypic effects over time.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | The compound may be degrading in the cell culture medium at 37°C. |
| Solution: Increase the frequency of media changes with fresh compound (e.g., every 24-48 hours). Perform an empirical stability test (see Experimental Protocols). | |
| Cellular Metabolism | Cells may be metabolizing this compound into less active or inactive forms. |
| Solution: This is difficult to assess without specialized analytical methods. Consider increasing the frequency of media changes. | |
| Changes in Cell State | Long-term culture can lead to changes in cell physiology, potentially altering their response to the compound. |
| Solution: Ensure consistent cell culture practices, use low passage number cells, and monitor cell morphology and growth rates. |
Issue 2: Increased cell death or reduced proliferation in treated cultures.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high, especially after multiple additions. |
| Solution: Ensure the final DMSO concentration is kept below 0.5% (ideally <0.1%). Run a vehicle control with the same DMSO concentration. | |
| Compound Cytotoxicity | The concentration of this compound may be too high for the specific cell line over a long duration. |
| Solution: Perform a long-term cytotoxicity assay (e.g., 3-7 days) with a range of this compound concentrations to determine the maximal non-toxic dose. | |
| Nutrient Depletion | Rapidly proliferating cells may deplete essential nutrients in the media, leading to cell stress and death. |
| Solution: Ensure a regular media refreshment schedule that is adequate for the cell density. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, the following table provides a template for how such data could be presented. Researchers are encouraged to generate this data for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS (Mean ± SD) | % Remaining in RPMI + 10% FBS (Mean ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 24 | 85 ± 4.2 | 90 ± 3.5 |
| 48 | 65 ± 5.1 | 75 ± 4.8 |
| 72 | 40 ± 6.3 | 55 ± 5.9 |
| This data is illustrative and should be determined experimentally. |
Experimental Protocols
Protocol 1: Empirical Determination of this compound Stability in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound at your desired experimental concentration (e.g., 10 µM) in the cell culture medium.
-
Aliquot the solution into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C and 5% CO₂.
-
At various time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Long-Term Cytotoxicity and Cell Proliferation Assay
This protocol is for assessing the long-term effects of this compound on cell viability and proliferation.
Materials:
-
Your cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
A cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
An imaging system or plate reader
Procedure:
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental period (e.g., 3-7 days).
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. Include a vehicle-only control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
At regular intervals (e.g., every 24 or 48 hours), perform a partial media change, replacing a portion of the medium with fresh medium containing the appropriate concentration of this compound.
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Cell proliferation can be monitored throughout the experiment using an automated imaging system to measure confluence.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for determining this compound stability.
Caption: Troubleshooting inconsistent results logic.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Age and sex modify cellular proliferation responses to oxidative stress and glucocorticoid challenges in baboon cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC4976 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with UNC4976 efficacy, particularly in cell lines that may exhibit resistance.
Introduction to this compound
This compound is a potent and cell-permeable chemical probe that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its mechanism of action involves a dual effect: it competitively antagonizes the binding of CBX7 to its canonical target, histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), while simultaneously enhancing the non-specific binding of CBX7 to nucleic acids (DNA and RNA).[1][2][3] This allosteric modulation effectively re-equilibrates PRC1 away from its target gene promoters, leading to the de-repression of Polycomb target genes.[1][2]
Troubleshooting Guide
This guide addresses common issues researchers may face that can be interpreted as reduced efficacy or resistance to this compound.
Question: Why am I observing lower than expected efficacy of this compound in my cell line?
Answer:
Several factors could contribute to a reduced response to this compound. These can be broadly categorized into experimental variables and potential intrinsic resistance of the cell line.
Possible Causes and Troubleshooting Steps:
-
Cell Line Specificity: The expression levels of CBX7 and other PRC1 components can vary significantly between cell lines. Low CBX7 expression may lead to a diminished effect of this compound.
-
Recommendation: Perform baseline characterization of your cell line. Quantify CBX7 mRNA and protein levels using RT-qPCR and Western blotting, respectively. Compare these levels to cell lines known to be sensitive to PRC1 inhibition.
-
-
Compound Integrity and Activity:
-
Recommendation: Ensure the proper storage and handling of this compound to maintain its activity. It is advisable to aliquot the compound upon receipt and store it at the recommended temperature. To confirm its activity, use a well-characterized, sensitive cell line as a positive control in your experiments.
-
-
Experimental Conditions:
-
Recommendation: Optimize the concentration and treatment duration of this compound for your specific cell line. A dose-response and time-course experiment is crucial to determine the optimal experimental window.
-
-
Intrinsic Resistance Mechanisms: Although specific resistance mechanisms to this compound are not yet well-documented, general principles of drug resistance in cancer can be considered.[4][5][6][7] These may include:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell.[5]
-
Target Alterations: While less likely for a chemical probe, mutations in the CBX7 chromodomain could potentially alter this compound binding.
-
Redundant Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways to bypass the effects of PRC1 inhibition.[7]
-
Question: My cells initially respond to this compound, but then seem to develop tolerance over time. What could be happening?
Answer:
This phenomenon, known as acquired resistance, is a common challenge in cancer therapy.[7] The cancer cells that survive the initial treatment may have pre-existing resistance mechanisms or acquire them through genetic or epigenetic changes.
Possible Causes and Mitigation Strategies:
-
Clonal Selection: The initial cell population may be heterogeneous, and this compound treatment may select for a subpopulation of cells that are inherently less sensitive.
-
Recommendation: Analyze the heterogeneity of your cell line before and after treatment. This can be done through single-cell sequencing or by establishing and characterizing single-cell-derived clones.
-
-
Epigenetic Reprogramming: Prolonged exposure to an epigenetic modulator can induce adaptive epigenetic changes that counteract the drug's effect.[4][6]
-
Recommendation: Consider intermittent dosing schedules or combination therapies to prevent or delay the onset of adaptive resistance.
-
-
Upregulation of Compensatory Pathways: Cells may upregulate parallel pathways to maintain the repression of genes targeted by PRC1 or to promote survival through other mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the recommended positive and negative control compounds for experiments with this compound?
A1:
-
Positive Control: A well-characterized PRC1 inhibitor with a different mechanism of action, such as a RING1B inhibitor, could serve as a positive control for observing PRC1-dependent effects.[11][12][13]
-
Negative Control: A structurally similar but inactive analog of this compound would be the ideal negative control. If unavailable, using the vehicle (e.g., DMSO) as a control is standard practice.
Q2: How can I verify that this compound is engaging its target (CBX7) in my cells?
A2: Target engagement can be assessed using several methods:
-
Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a protein upon ligand binding.
-
Co-immunoprecipitation (Co-IP): While challenging for small molecules, a biotinylated derivative of this compound could be used to pull down CBX7 from cell lysates.
-
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq): A successful engagement of this compound should lead to a redistribution of CBX7 on the chromatin. A decrease in CBX7 occupancy at its target gene promoters would be expected.
Q3: Are there known synergistic drug combinations with this compound or other PRC1 inhibitors?
A3: While specific synergistic combinations with this compound are not extensively published, the rationale for combination therapies with epigenetic modulators is well-established.[4][6] Potential synergistic partners could include:
-
EZH2 Inhibitors: Since PRC2 and PRC1 often act in concert to repress gene expression, dual inhibition can be more effective.
-
HDAC Inhibitors: Histone deacetylase inhibitors can lead to a more open chromatin state, potentially enhancing the de-repressive effect of this compound.[6]
-
DNA Methyltransferase (DNMT) Inhibitors: Similar to HDAC inhibitors, DNMT inhibitors can also promote a more transcriptionally active chromatin environment.[6][9]
-
Chemotherapeutic Agents: Epigenetic modulators can "prime" cancer cells to be more sensitive to traditional chemotherapy.[6][7]
Quantitative Data Summary
Table 1: In Vitro Potency of Selected PRC1-Targeting Compounds
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |
| This compound | CBX7 | Fluorescence Polarization | IC50: ~120 nM | In vitro | [1] |
| UNC3866 | CBX7 | Isothermal Titration Calorimetry | Kd: 36 nM | In vitro | [14] |
| MS351 | CBX7 | Not Specified | 1-2 µM (cellular efficacy) | Mouse ES cells, PC3 | [15] |
| RB-3 | RING1B-BMI1 | In vitro ubiquitination | IC50: ~7 µM | In vitro | [16] |
Note: This table provides a comparative overview of different compounds targeting PRC1 components. Direct comparison of potency across different assays and systems should be made with caution.
Key Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and any combination partners). Include vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.
2. Western Blotting for PRC1 Pathway Markers
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CBX7, H2AK119ub (a marker of PRC1 activity), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes with formaldehyde (B43269).
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBX7 overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
Caption: Mechanism of action of this compound on the PRC1 complex.
Caption: A workflow for troubleshooting reduced this compound efficacy.
Caption: Potential synergistic drug combinations with this compound.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. jocpr.com [jocpr.com]
- 5. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic approaches to overcoming chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Epigenetic Therapy to Overcome Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ‘Powerful new approach’: New drug combination strategy shows promise against hard-to-treat cancers - ecancer [ecancer.org]
- 9. news-medical.net [news-medical.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
UNC4976 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of UNC4976 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its unique mechanism involves simultaneously antagonizing the specific binding of the CBX7 chromodomain to its target, trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), while enhancing its non-specific binding to nucleic acids (DNA and RNA).[1][2] This dual action effectively re-equilibrates the PRC1 complex away from its target gene loci, leading to their de-repression.[1][2]
Q2: What are the known off-targets of this compound?
A2: The primary off-targets of this compound are other members of the Polycomb CBX and CDY families of chromodomains.[1][3] While highly potent for CBX7, this compound also exhibits binding affinity for CBX2, CBX4, CBX6, and CBX8.[3][4] Chemiprecipitation experiments have shown that a biotinylated derivative of this compound can pull down CBX4, CBX7, CBX8, and other PRC1 components like BMI1 and RING1B from cell lysates.[1]
Q3: How can I mitigate the off-target effects of this compound in my experiments?
A3: Mitigating the off-target effects of this compound primarily involves careful experimental design and data interpretation.
-
Use of Control Compounds: Always include a negative control compound, such as UNC4219, in your experiments.[1] This compound is structurally similar to this compound but lacks the chemical modifications necessary for binding to the target chromodomains, allowing you to distinguish specific effects from non-specific or cytotoxic effects.
-
Dose-Response Studies: Perform dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target phenotype. This can help minimize engagement of lower-affinity off-targets.
-
Orthogonal Assays: Validate key findings using multiple, independent experimental approaches. For example, couple gene expression changes (RT-qPCR) with direct measurement of PRC1 displacement from chromatin (ChIP-qPCR).[1]
-
Target Knockdown/Knockout: To confirm that the observed phenotype is dependent on a specific CBX protein, use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to deplete the target protein. The effect of this compound should be blunted or absent in cells lacking the primary target.
-
Consider the Cellular Context: The expression levels of different CBX family members can vary between cell types.[1] Characterize the expression profile of CBX proteins in your model system to better anticipate potential off-target engagement.
Q4: this compound shows greater cellular potency than its analog UNC3866. Is this due to improved selectivity?
A4: No, the enhanced cellular efficacy of this compound is not due to improved selectivity or target residence time.[1][5] Both compounds have very similar in vitro binding affinities and selectivity profiles for CBX and CDY chromodomains.[1] The superior performance of this compound in cellular assays is attributed to its unique positive allosteric mechanism of action, which is more effective at displacing PRC1 from chromatin.[1][5]
Quantitative Data Summary
The following tables summarize the binding affinities and cellular potencies of this compound and related compounds.
Table 1: In Vitro Binding Affinity of UNC3866 and this compound Analogs to Polycomb Chromodomains
| Compound | Target | Kd (nM) |
| UNC3866 | CBX4 | ~100 |
| CBX7 | ~100 | |
| This compound | CBX7 | Not explicitly stated, but similar to UNC3866[1] |
| UNC7560 | CBX2 | 3-fold less potent than CBX4/7 |
| CBX4 | Equiponent with CBX7 | |
| CBX6 | 3-fold less potent than CBX4/7 | |
| CBX7 | Equiponent with CBX4 | |
| CBX8 | 3-fold less potent than CBX4/7 |
Data compiled from multiple sources, precise values may vary between assays.[3][4]
Table 2: Cellular Activity of this compound vs. UNC3866
| Assay | Compound | Potency/Efficacy |
| CBX7 Reporter Assay | This compound | 14-fold more potent than UNC3866[5] |
| ChloroAlkane Penetration Assay (CAPA) | This compound-HT | 2-fold more permeable than UNC3866-HT[1] |
| PRC1 Displacement (ChIP-seq) | This compound | Significantly more potent than UNC3866[1] |
| Polycomb Target Gene Re-expression (RT-qPCR) | This compound | Significantly more potent than UNC3866[1] |
Key Experimental Protocols
1. Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is used to determine the occupancy of a specific protein (e.g., CBX7, RING1B) at a particular genomic locus.
-
Cell Treatment: Treat cells with this compound, UNC3866 (as a comparator), and a negative control (e.g., UNC4219) at desired concentrations for a specified time (e.g., 4 hours).[1]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the cell culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-CBX7). Use a non-specific IgG as a control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using standard methods (e.g., phenol-chloroform extraction or spin columns).
-
Quantitative PCR (qPCR): Quantify the amount of precipitated DNA corresponding to specific gene loci using qPCR with primers designed for target gene promoters or other regions of interest.
2. Chemiprecipitation (Pull-down Assay)
This protocol is used to identify proteins that interact with this compound in a cellular context.
-
Probe Synthesis: Use a biotinylated analog of this compound (e.g., UNC5355, derived from this compound, or UNC4195, derived from UNC3866).[1]
-
Cell Lysate Preparation: Prepare whole-cell lysates from cells that express the target proteins (e.g., PC3 cells).[1]
-
Incubation: Incubate the cell lysate with the biotinylated probe.
-
Capture: Capture the probe-protein complexes using streptavidin-coated magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the proteins of interest (e.g., CBX2, CBX4, CBX6, CBX7, CBX8, BMI1, RING1B).[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for mitigating and interpreting off-target effects.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonication for ChIP-seq
This guide provides detailed troubleshooting advice and protocols for optimizing sonication parameters for Chromatin Immunoprecipitation Sequencing (ChIP-seq), with special considerations for experiments involving the EZH2 inhibitor, UNC4976.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of sonication in a ChIP-seq protocol?
The primary goal of sonication is to fragment cross-linked chromatin into a desired size range. Chromatin in its native state is a very long polymer that would be impossible to immunoprecipitate effectively or use in sequencing. Sonication, which uses high-frequency sound waves, introduces double-strand breaks in the DNA, shearing the chromatin into smaller, more manageable fragments. Proper fragmentation is critical for the resolution and success of the entire ChIP-seq experiment.
Q2: What is the ideal chromatin fragment size for ChIP-seq and why is it important?
For ChIP-seq applications, the ideal fragment size is typically between 100 and 300 base pairs (bp).[1] This size range offers a balance between achieving high-resolution mapping of protein binding sites and retaining enough unique sequence information for accurate alignment to the genome. Larger fragments (>700 bp) can lead to lower resolution and increased background noise, while smaller fragments (<100 bp) may be too short for unique mapping and can indicate excessive sonication that may damage protein epitopes.[2][3]
Q3: What is this compound and how might it affect my sonication parameters?
This compound is a potent and selective inhibitor of EZH2 (Enhancer of zeste homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 on lysine (B10760008) 27 (H3K27me3).[4][5][6] This H3K27me3 mark is associated with condensed chromatin (heterochromatin) and transcriptional repression.[5][7]
By inhibiting EZH2, this compound treatment can lead to a global reduction in H3K27me3, resulting in a more open and accessible chromatin structure (euchromatin). This change in chromatin compaction can directly affect sonication efficiency. A more open chromatin state may shear more easily, potentially requiring less sonication energy (lower power or fewer cycles) to achieve the target fragment size compared to untreated control cells. Therefore, it is crucial to optimize sonication conditions independently for this compound-treated and vehicle-treated samples.
Q4: Is it necessary to perform a sonication optimization for every new cell line or experimental condition?
Yes. Sonication efficiency is highly variable and depends on numerous factors, including cell type, cell density, cross-linking time, buffer composition, and the specific sonicator being used.[1][8] It is strongly recommended to perform a sonication time-course optimization for each new cell line and for any condition that may alter chromatin structure, such as treatment with epigenetic modifiers like this compound.[8]
Visualizing the Impact of this compound
The diagram below illustrates the molecular pathway affected by this compound, providing context for why sonication parameters may need adjustment.
Caption: Mechanism of EZH2 inhibition by this compound leading to altered chromatin state.
Detailed Experimental Protocol: Sonication Optimization
This protocol outlines a time-course experiment to determine the optimal sonication conditions for your specific cell type and treatment.
1. Cell Preparation and Cross-linking:
-
Harvest cells (e.g., ~1-2 x 10^7 cells per condition).[8]
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS. The pellet can be stored at -80°C at this stage.[9]
2. Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 300 µL of RIPA buffer with protease inhibitors).[8]
-
Incubate on a rocker at 4°C for 10 minutes to lyse the cell membrane.[8]
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis/sonication buffer (containing SDS).
3. Sonication Time Course:
-
Aliquots: Prepare several identical aliquots of the nuclear lysate in appropriate sonication tubes. Keep one aliquot as the "unshear" control.
-
Sonication: Place samples in the sonicator (e.g., Bioruptor, Covaris). Ensure the water bath is chilled.
-
Perform sonication using a set power level for increasing numbers of cycles (e.g., 5, 10, 15, 20, 25 cycles). Use a cycle setting of 30 seconds ON, 30 seconds OFF to prevent overheating.[10]
-
Always keep samples on ice between cycles to maintain chromatin integrity.[11]
4. Reverse Cross-linking and DNA Purification:
-
Take a small aliquot (e.g., 50 µL) from each time point.
-
Add NaCl to a final concentration of 200 mM and Proteinase K. Incubate at 65°C for at least 4 hours (or overnight) to reverse the cross-links.
-
Treat with RNase A for 30 minutes at 37°C to remove RNA.[8]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction. Elute in a small volume (e.g., 25 µL).[8]
5. Analysis of DNA Fragment Size:
-
Run the purified DNA from each time point on a 1.5-2% agarose (B213101) gel alongside a DNA ladder (e.g., 100 bp ladder).[8]
-
Alternatively, for higher resolution, analyze the fragment size distribution using a Bioanalyzer or TapeStation.
-
Choose the sonication time that yields a fragment distribution with the majority of DNA between 100-300 bp.[1]
Caption: Workflow for a typical sonication optimization time-course experiment.
Troubleshooting Guide
Problem: My chromatin is under-sonicated (DNA fragments are too large, >700 bp).
Under-sonicated chromatin leads to poor resolution and high background signal.[2]
| Potential Cause | Recommended Solution |
| Insufficient Sonication Time/Power | Increase the number of sonication cycles or increase the power setting on the sonicator.[10] |
| Over-crosslinking | Reduce the formaldehyde incubation time (e.g., from 10 min to 8 min). Over-crosslinking can make chromatin resistant to shearing. |
| Cell Number Too High | Reduce the number of cells per sonication volume or increase the buffer volume.[12] |
| Inefficient Cell Lysis | Confirm lysis by microscopy before sonication. If incomplete, increase incubation time in lysis buffer or use a more stringent buffer.[9] |
Problem: My chromatin is over-sonicated (DNA is degraded, smear is <100 bp).
Over-sonication can damage protein epitopes and dissociate the protein of interest from the DNA, leading to low ChIP signal.[3][11] This can often be worse than under-sonication.[11]
| Potential Cause | Recommended Solution |
| Excessive Sonication Time/Power | Reduce the number of sonication cycles or use a lower power setting.[2] Identify the minimal sonication required to get fragments into the desired range.[11] |
| Sample Overheating | Ensure the sample is kept on ice during and between sonication cycles.[11] Check that the sonicator's water bath is properly chilled. |
| Foaming/Bubbles in Sample | Adjust the position of the sonicator probe to avoid introducing bubbles, which can denature proteins.[11] |
Problem: My sonication results are inconsistent between replicates.
Inconsistency makes it difficult to compare results across different experiments.
| Potential Cause | Recommended Solution |
| Variable Cell Numbers | Count cells accurately before starting to ensure an equal amount of starting material for each replicate.[2] |
| Inconsistent Sample Volume/Tube Type | Use the exact same volume and tube type for all samples, as these factors can affect energy transfer.[1] |
| Inconsistent Probe Placement (Probe Sonicators) | Ensure the probe tip is inserted to the same depth in the sample each time. Water bath sonicators often provide more consistent results.[1][10] |
Problem: Sonication efficiency differs between my this compound-treated and control samples.
This is an expected outcome due to the biological effect of the drug.
| Potential Cause | Recommended Solution |
| Altered Chromatin State | As this compound inhibits EZH2, treated cells likely have more open, accessible chromatin that shears more easily. |
| Single Optimization Condition | Do not assume the optimal sonication time for control cells will be the same for treated cells. |
| Solution | Perform separate sonication time-course optimizations for both the vehicle-treated and this compound-treated samples. You may find that the treated samples require fewer sonication cycles to reach the target 100-300 bp fragment size. |
Quantitative Data Summary
The following table provides an example of how to structure your sonication optimization data. Actual parameters will vary.
| Parameter | Setting 1 (Low) | Setting 2 (Medium) | Setting 3 (High) | Setting 4 (Very High) |
| Cell Line | K562 | K562 | K562 | K562 |
| Cell Number | 1 x 10^7 | 1 x 10^7 | 1 x 10^7 | 1 x 10^7 |
| Sonicator | Bioruptor Pico | Bioruptor Pico | Bioruptor Pico | Bioruptor Pico |
| Power Setting | Medium | Medium | Medium | Medium |
| Cycles (30s ON/30s OFF) | 10 | 15 | 20 | 25 |
| Peak Fragment Size (bp) | ~1500 bp | ~800 bp | ~250 bp | ~100 bp |
| Fragment Range (bp) | 800 - 5000 | 400 - 1500 | 100 - 500 | < 200 |
| Assessment | Under-sonicated | Under-sonicated | Optimal | Over-sonicated |
References
- 1. youtube.com [youtube.com]
- 2. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. The roles of EZH2 in cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 - Wikipedia [en.wikipedia.org]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Roles of the Histone Protein Modifier EZH2 in the Uterus and Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
refining UNC4976 treatment conditions for specific cell types
Welcome to the technical support center for UNC4976. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable chemical probe that functions as a positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1) chromodomain, CBX7.[1][2] Its mechanism of action involves a dual effect: it competitively antagonizes the binding of the CBX7 chromodomain to its target, trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), while simultaneously enhancing the non-specific binding of CBX7 to DNA and RNA.[1][2] This combined action effectively displaces the PRC1 complex from its target genes, leading to the de-repression of gene expression.[1]
Q2: What is the difference between this compound and its analog, UNC3866?
A2: this compound and UNC3866 are structurally related analogs. While both compounds competitively inhibit the binding of CBX7 to H3K27me3, this compound demonstrates significantly enhanced cellular efficacy.[1][3] this compound has a cellular EC50 of 3.207 ± 0.352 μM in a CBX7 reporter cell line, making it approximately 14-fold more potent than UNC3866 (EC50 = 41.66 ± 2.240 μM).[1] This increased potency is attributed to this compound's unique positive allosteric modulation of nucleic acid binding, a property not shared by UNC3866.[1]
Q3: What is the purpose of the negative control compound, UNC4219?
A3: UNC4219 is a structurally similar analog of this compound and UNC3866 that is inactive in cellular assays.[1] It is designed to be used as a negative control in experiments to ensure that the observed cellular effects are a direct result of the on-target activity of this compound and not due to off-target effects or the compound scaffold itself.[4]
Q4: In which cell types has this compound been tested?
A4: this compound has been characterized in several cell lines, including mouse embryonic stem cells (mESCs), human embryonic kidney 293 (HEK293) cells, and human prostate cancer PC3 cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation | This compound has limited aqueous solubility. Improper dissolution or dilution can cause it to precipitate. | - Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[1] - When preparing working solutions, perform serial dilutions in DMSO first before adding to the aqueous culture medium.[5] - Ensure the final DMSO concentration in the cell culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent toxicity.[5][6] - To prevent precipitation when diluting the DMSO stock in aqueous media, add the stock solution to the media while gently vortexing.[7] If precipitation occurs, warming the solution to 37°C with sonication may help to redissolve the compound.[7][8] |
| No or Weak Cellular Effect | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay. - Insufficient Treatment Duration: The treatment time may not be long enough to observe the desired biological effect. - Cell Line Insensitivity: The cell line being used may not be sensitive to PRC1 inhibition. | - Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. A starting point could be in the low micromolar range (e.g., 1-10 µM). - Time Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration. Changes in gene expression can be observed in as little as 4 hours, but longer incubation times (24-72 hours) may be necessary for phenotypic effects.[1] - Positive Control: If possible, use a cell line known to be responsive to PRC1 inhibition as a positive control. |
| High Cell Toxicity | - High Concentration: this compound can exhibit weak toxicity at high concentrations (e.g., 100 µM in mESCs).[1] - Solvent Toxicity: A high concentration of the solvent (e.g., DMSO) can be toxic to cells. | - Determine IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your specific cell line.[1] - Reduce DMSO Concentration: Ensure the final DMSO concentration in your culture medium is well below toxic levels (≤ 0.1% is recommended).[6] |
| Variability Between Experiments | - Compound Instability: this compound may degrade in cell culture medium over long incubation periods. - Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. | - Assess Compound Stability: If long incubation times are necessary, consider assessing the stability of this compound in your specific cell culture medium over time using methods like HPLC or LC-MS.[9] - Standardize Cell Culture: Use cells within a consistent passage number range, seed at a consistent density, and ensure cells are healthy and in the exponential growth phase at the start of the experiment. |
Data Presentation
Table 1: Cellular Efficacy of this compound and Analogs
| Compound | Target | Assay | Cell Line | EC50 / IC50 | Reference |
| This compound | CBX7 | CBX7 Reporter Assay | Reporter Cell Line | 3.207 ± 0.352 µM | [1] |
| UNC3866 | CBX7 | CBX7 Reporter Assay | Reporter Cell Line | 41.66 ± 2.240 µM | [1] |
| UNC4219 | CBX7 | CBX7 Reporter Assay | Reporter Cell Line | Inactive | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Type | Recommended Starting Concentration Range | Recommended Treatment Duration |
| Gene Expression (RT-qPCR) | HEK293, mESCs | 1 - 20 µM | 4 - 48 hours |
| ChIP-seq | mESCs | 20 µM | 4 hours[1] |
| Cell Viability (MTT, CellTiter-Glo) | Various | 0.1 - 100 µM | 24 - 72 hours |
| Apoptosis Assays | Various | 5 - 50 µM | 24 - 72 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
This compound is sparingly soluble in aqueous solutions. Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[1]
-
Warm the vial to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex or sonicate at room temperature until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
To prepare the final working concentration in cell culture medium, add the diluted DMSO stock solution to the pre-warmed medium while gently vortexing. This should be done in a stepwise manner to prevent precipitation.[5]
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with ≤ 0.1% being optimal to minimize solvent-induced toxicity.[5][6]
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in culture medium from your stock solution as described in Protocol 1.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Cross-linking:
-
Culture cells (e.g., mESCs) to approximately 80-90% confluency.
-
Treat the cells with 20 µM this compound, UNC4219 (negative control), or vehicle (DMSO) for 4 hours.[1]
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a suitable lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for your specific cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., CBX7 or RING1B).
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of UNC4976 and UNC3866: Potent Modulators of Polycomb Repressive Complex 1
This guide provides a detailed comparative analysis of UNC4976 and UNC3866, two influential chemical probes targeting the chromodomain of CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1). While both compounds exhibit high affinity for their target, their distinct mechanisms of action result in significant differences in cellular efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation mediated by PRC1.
Introduction
The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in maintaining gene silencing and cellular identity. A key event in its function is the recognition of trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3) by the chromodomain of its CBX subunits. UNC3866 was developed as a potent competitive antagonist that mimics H3K27me3, thereby inhibiting the recruitment of PRC1 to its target genes.[1][2] More recently, this compound was discovered and, despite similar in vitro binding affinities to UNC3866, it displays markedly enhanced cellular activity.[3] This guide elucidates the key differences between these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Core Differences and Mechanisms of Action
While both UNC3866 and this compound are potent binders to the CBX7 chromodomain, their functional consequences diverge significantly. UNC3866 acts as a classical competitive inhibitor, directly competing with H3K27me3 for binding to the aromatic cage of the CBX7 chromodomain.[1] This disrupts the specific localization of the PRC1 complex at its target genomic loci.
In contrast, this compound is characterized as a positive allosteric modulator (PAM) of CBX7's interaction with nucleic acids.[3][4] It simultaneously antagonizes the specific binding of CBX7 to H3K27me3 while paradoxically increasing its non-specific binding to DNA and RNA.[3][5] This novel mechanism of action is believed to be the basis for its superior cellular efficacy, as it leads to a broader redistribution of the PRC1 complex away from its canonical target genes.[3][4]
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data comparing the biochemical and cellular performance of this compound and UNC3866.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | UNC3866 | Reference |
| CBX7 Binding Affinity (Kd, ITC) | Nearly Identical | Nearly Identical | [3] |
| CBX7-H3 Interaction (IC50, AlphaScreen) | Not Reported | 66 ± 1.2 nM | [2][6] |
| Cellular Efficacy (Polycomb in-vivo Assay) | ~14-fold more efficacious | - | [3] |
| Cell Viability (Cell Titer-Glo) | Weak toxicity at 100 µM | Non-toxic | [3] |
Table 2: Selectivity Profile
| Target Family | This compound | UNC3866 | Reference |
| Polycomb CBX Chromodomains | Similar Profile | Similar Profile | [3] |
| CDY Chromodomains | Similar Profile | Similar Profile | [3] |
| Other Methyl-lysine Readers | Highly Selective | Highly Selective | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Protein and Compound Preparation: Purified CBX chromodomain proteins are dialyzed into the desired buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The compounds (this compound or UNC3866) are dissolved in the same buffer.
-
ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the compound into the protein solution are performed. The heat change after each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to calculate the Kd and other thermodynamic parameters.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format. It is particularly useful for determining the IC50 of inhibitors.
-
Reagent Preparation: Biotinylated H3K27me3 peptide, GST-tagged CBX7 chromodomain, streptavidin-coated donor beads, and anti-GST acceptor beads are prepared in an appropriate assay buffer.
-
Reaction Setup: The reaction mixture, containing the CBX7 protein, the H3K27me3 peptide, and varying concentrations of the inhibitor (e.g., UNC3866), is incubated to allow binding to reach equilibrium.
-
Bead Addition: Donor and acceptor beads are added to the mixture.
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the binding of the protein to the peptide brings the donor and acceptor beads into close proximity, generating a luminescent signal. The inhibitor disrupts this interaction, leading to a decrease in the signal.
-
Data Analysis: IC50 values are calculated from the dose-response curves.[1]
Polycomb in-vivo Assay
This cellular assay is designed to quantitatively measure the derepression of a reporter gene that is silenced by the Polycomb system.
-
Cell Culture: A specific reporter cell line (e.g., containing a GFP reporter gene under the control of a Polycomb-repressed promoter) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or UNC3866 for a defined period.
-
Reporter Gene Expression Analysis: The expression of the reporter gene (e.g., GFP) is measured, typically by flow cytometry or high-content imaging.
-
Data Analysis: The increase in reporter gene expression is quantified and plotted against the compound concentration to determine the cellular efficacy.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and UNC3866.
Caption: Mechanism of action for UNC3866.
Caption: Mechanism of action for this compound.
Conclusion
This compound and UNC3866 are both valuable chemical probes for studying the function of the PRC1 complex. While they share a similar binding affinity and selectivity profile for the CBX7 chromodomain, their distinct mechanisms of action lead to different cellular outcomes. UNC3866 acts as a conventional competitive inhibitor, making it a useful tool for studying the direct consequences of blocking H3K27me3 recognition. In contrast, this compound, with its unique positive allosteric modulatory activity, offers a more potent means of disrupting PRC1 localization in a cellular context.[3] The choice between these two compounds will therefore depend on the specific research question being addressed. For studies requiring maximal cellular disruption of PRC1 function, this compound is the superior choice. For biochemical assays or studies focused solely on the competitive inhibition of H3K27me3 binding, UNC3866 remains a highly relevant and well-characterized tool.
References
- 1. benchchem.com [benchchem.com]
- 2. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of UNC4976: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of UNC4976, a potent and cellularly active positive allosteric modulator (PAM) of the chromobox homolog 7 (CBX7) protein.[1][2] The performance of this compound is compared with its structural analog, UNC3866, supported by experimental data from various assays. Detailed methodologies for key experiments are provided to enable replication and further investigation.
Mechanism of Action: A Paradigm Shift in PRC1 Modulation
This compound represents a novel class of chemical probes that target the Polycomb Repressive Complex 1 (PRC1), a key regulator of gene silencing.[1][2] Unlike competitive inhibitors, this compound acts as a positive allosteric modulator of the CBX7 chromodomain.[1] Its unique mechanism involves enhancing the binding of the CBX7 chromodomain to nucleic acids (DNA and RNA).[1][3] This enhanced non-specific binding paradoxically antagonizes the specific recruitment of CBX7-containing PRC1 to its target genes, which are marked by histone H3 lysine (B10760008) 27 trimethylation (H3K27me3).[1][2] The consequence is a re-equilibration of PRC1 away from these target sites, leading to the de-repression of Polycomb target genes.[1][2]
This mechanism distinguishes this compound from its predecessor, UNC3866. While both compounds exhibit similar in vitro binding affinities for the CBX7 chromodomain, this compound demonstrates significantly enhanced cellular potency in displacing PRC1 from chromatin and activating gene expression.[1] This heightened cellular efficacy is attributed to its unique PAM activity.[1]
Comparative On-Target Effects: this compound vs. UNC3866
The on-target efficacy of this compound has been validated through several orthogonal cellular and biochemical assays. Here, we present a comparative summary of the performance of this compound and UNC3866.
| Assay | Parameter | This compound | UNC3866 | Reference |
| GFP Reporter Assay (HEK293 cells) | IC50 | 0.3 µM | 4.3 µM | [1] |
| Fluorescence Polarization (FP) Assay | Binding Affinity (Kd) for CBX7 | ~25 nM | ~25 nM | [1] |
| Allosteric Modulation of DNA Binding | Positive Modulator | No significant effect | [1] | |
| ChIP-seq (mESCs) | Displacement of CBX7 from target genes | Significant displacement | Weaker displacement | [1] |
| RT-qPCR (HEK293 cells) | Upregulation of PRC1 target genes (e.g., p16) | Significant upregulation | Modest upregulation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GFP Reporter Assay
This assay quantitatively measures the ability of a compound to de-repress a GFP reporter gene under the control of a Polycomb-responsive element in HEK293 cells.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing the GFP reporter construct in a 384-well plate at a density of 2,000 cells per well.
-
Compound Preparation: Prepare a 10-point, three-fold serial dilution of the test compounds (this compound, UNC3866) in DMSO. Further dilute to a 10x final concentration in PBS with 6% DMSO.
-
Compound Treatment: Add 5 µL of the 10x compound solutions to the cell plates in triplicate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure GFP fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the GFP signal to a vehicle control (DMSO) and fit the data to a dose-response curve to determine the IC50 values.
Fluorescence Polarization (FP) Assay
This biochemical assay measures the binding affinity of compounds to the CBX7 chromodomain and their effect on its interaction with a fluorescently labeled nucleic acid probe.
Protocol:
-
Reagents:
-
Purified CBX7 chromodomain protein.
-
Fluorescently labeled DNA or RNA probe.
-
Test compounds (this compound, UNC3866).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, with 0.1% BSA and 0.01% Tween-20).[4]
-
-
Assay Setup: In a 384-well plate, add a fixed concentration of the CBX7 protein and the fluorescent probe.
-
Compound Titration: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to reach binding equilibrium.[4]
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis:
-
For direct binding, plot the change in millipolarization (mP) as a function of protein concentration to determine the dissociation constant (Kd).
-
For allosteric modulation, observe the change in probe binding to CBX7 in the presence of the compound. An increase in binding indicates positive allosteric modulation.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic locations where a specific protein, in this case CBX7, is bound to chromatin in living cells.
Protocol:
-
Cell Culture and Crosslinking: Culture mouse embryonic stem cells (mESCs) and crosslink protein-DNA complexes with 1% formaldehyde (B43269).
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBX7 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA using standard methods.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of CBX7 enrichment. Compare the enrichment profiles between this compound- and UNC3866-treated cells.
Reverse Transcription Quantitative PCR (RT-qPCR)
This method is used to measure the expression levels of specific genes, in this case, PRC1 target genes, in response to compound treatment.
Protocol:
-
Cell Treatment: Treat HEK293 cells with this compound, UNC3866, or a vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using gene-specific primers for PRC1 target genes (e.g., p16/CDKN2A) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression fold change using the ΔΔCt method.[5] Compare the fold changes induced by this compound and UNC3866.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the PRC1 signaling pathway.
Experimental Workflow for On-Target Validation
Caption: Workflow for the validation of this compound's on-target effects.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to UNC4976 and Other PRC1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC4976 with other key Polycomb Repressive Complex 1 (PRC1) inhibitors. This document outlines their mechanisms of action, summarizes key performance data from experimental studies, and provides detailed protocols for relevant assays.
Introduction to PRC1 and its Inhibition
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in gene silencing and the maintenance of cellular identity. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. PRC1's catalytic activity is primarily mediated by the E3 ubiquitin ligase activity of its RING1A/B subunit in complex with a PCGF protein, which monoubiquitinates histone H2A at lysine (B10760008) 119 (H2AK119ub1). The recruitment of canonical PRC1 complexes to specific chromatin loci is guided by the recognition of histone H3 trimethylated at lysine 27 (H3K27me3) by the chromodomain of its CBX subunit.
Small molecule inhibitors of PRC1 have been developed that target different functional domains of the complex, leading to distinct biological outcomes. This guide focuses on comparing this compound, a unique positive allosteric modulator of the CBX7 chromodomain, with other well-characterized PRC1 inhibitors that target either the CBX chromodomain or the catalytic RING domain.
Mechanism of Action: A Tale of Two Targets
PRC1 inhibitors can be broadly categorized based on their molecular targets within the complex.
-
CBX Chromodomain Binders: These inhibitors interfere with the "reader" function of PRC1, preventing its recruitment to H3K27me3-marked chromatin.
-
This compound: This compound exhibits a unique mechanism as a positive allosteric modulator (PAM) of the CBX7 chromodomain. It enhances the affinity of CBX7 for nucleic acids (DNA and RNA), which paradoxically antagonizes the specific recruitment of PRC1 to H3K27me3 sites, leading to its redistribution away from target genes.[1][2]
-
UNC3866: In contrast to this compound, UNC3866 acts as a competitive antagonist of the methyl-lysine binding pocket of CBX chromodomains, directly competing with H3K27me3 for binding.[3][4][5]
-
-
RING Domain E3 Ligase Inhibitors: These molecules directly inhibit the catalytic activity of the RING1B-BMI1 heterodimer, thereby preventing H2AK119 ubiquitination.
-
RB-3 and RB-4: These compounds are potent inhibitors that bind directly to the RING1B-BMI1 complex, inhibiting the E3 ligase activity of both canonical and non-canonical PRC1 complexes.[1][6][7][8]
-
PRT4165: This inhibitor also targets the E3 ligase activity of the Bmi1/Ring1A complex, blocking H2A ubiquitylation both in vitro and in vivo.[2][9][10][11]
-
Quantitative Data Presentation
The following tables summarize the biochemical and cellular potencies of this compound and other selected PRC1 inhibitors.
Table 1: Biochemical Potency of PRC1 Inhibitors
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| This compound | CBX7 | ITC | ~100 | - | [12] |
| CBX4 | ITC | ~100 | - | [12] | |
| UNC3866 | CBX7 | ITC | ~100 | - | [3][4] |
| CBX4 | ITC | ~100 | - | [3][4] | |
| CBX7-H3 Interaction | TR-FRET | - | 66 | [4] | |
| RB-3 | RING1B-BMI1f | ITC | 2800 | - | [1][7] |
| H2A Ubiquitination | In vitro assay | - | 1600 | [1][7] | |
| RB-4 | RING1B-BMI1 | AlphaScreen | - | 2200 | [6] |
| PRT4165 | Bmi1/Ring1A | Cell-free assay | - | 3900 | [2][9][10] |
Table 2: Cellular Activity of PRC1 Inhibitors
| Inhibitor | Cell Line | Assay Type | Effect | Concentration | Reference |
| This compound | Various | Orthogonal cellular assays | Enhanced efficacy over UNC3866 | - | [1][13] |
| UNC3866 | PC3 | Proliferation Assay | Inhibition of cell proliferation | 30 µM | [4] |
| RB-3 | TEX cells | Differentiation Assay | Increased C/EBPα-p42 protein levels | 6, 12, 25 µM | [1][7] |
| K562, HeLa | Western Blot | Reduction in H2Aub | - | [14] | |
| PRT4165 | U2OS | G2/M Arrest | Increased number of cells in G2/M | Increasing concentrations | [11] |
| HeLa | Western Blot | Reduction in ubiquitylated H2A | 50 µM | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
This assay is used to measure the ability of a compound to inhibit the interaction between a CBX chromodomain and a histone H3 peptide.
Materials:
-
6X-Histidine tagged CBX chromodomain protein
-
Biotinylated H3K27me3 peptide (tracer ligand)
-
Europium (Eu)-labeled anti-6X-Histidine antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., Kme reader buffer)
-
Test compounds (e.g., UNC3866)
-
384-well assay plates
Protocol:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the diluted test compound.
-
Prepare a master mix containing the His-tagged CBX protein, biotinylated H3K27me3 peptide, Eu-labeled anti-His antibody, and streptavidin-acceptor.
-
Add the master mix to each well of the assay plate.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is typically a ratio of the acceptor and donor emission.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15][16]
In Vitro Ubiquitination Assay
This assay measures the E3 ligase activity of the PRC1 complex by detecting the ubiquitination of histone H2A.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant PRC1 complex (e.g., RING1B-BMI1)
-
Recombinant Histone H2A or nucleosomes as substrate
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (containing Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., RB-3, PRT4165)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against ubiquitinated H2A (anti-H2AK119ub1)
Protocol:
-
Set up the ubiquitination reaction by combining E1, E2, PRC1 complex, substrate, ubiquitin, and ATP in the reaction buffer.
-
Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for H2AK119ub1 to detect the ubiquitinated product.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.[14][17][18][19][20][21]
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled ligand to a protein. It can be used in a competition format to determine the binding affinity of unlabeled compounds.
Materials:
-
Purified PRC1 component (e.g., CBX7 chromodomain)
-
Fluorescently labeled ligand (probe) that binds to the target protein
-
Assay buffer
-
Test compounds
-
Black, low-binding microplates
Protocol:
-
Determine the optimal concentrations of the protein and fluorescent probe to be used in the competition assay through saturation binding experiments.
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the protein and the fluorescent probe to the assay buffer.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The displacement of the fluorescent probe by the test compound will result in a decrease in the polarization value.
-
Calculate the percent inhibition and determine the IC50 or Ki value.[22][23][24]
Cellular GFP Reporter Assay for CBX7 Activity
This cell-based assay is used to assess the ability of compounds to modulate the repressive activity of CBX7 on a target gene promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for a fusion protein of the Gal4 DNA-binding domain (DBD) and CBX7.
-
A reporter plasmid containing a Green Fluorescent Protein (GFP) gene under the control of a promoter with Gal4 binding sites.
-
Transfection reagent.
-
Test compounds.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Co-transfect the cells with the Gal4-CBX7 expression vector and the GFP reporter plasmid.
-
After transfection, treat the cells with various concentrations of the test compound (e.g., this compound).
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Harvest the cells and measure the GFP expression levels using flow cytometry or fluorescence microscopy.
-
A compound that inhibits CBX7-mediated repression will lead to an increase in GFP expression.
-
Quantify the change in GFP signal to determine the cellular potency of the compound.[25][26][27]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of different PRC1 inhibitors and a typical experimental workflow.
Caption: Mechanisms of PRC1 inhibition by different small molecules.
Caption: Workflow for a TR-FRET-based competition assay.
Conclusion
This compound stands out among PRC1 inhibitors due to its unique positive allosteric modulatory effect on the CBX7 chromodomain. This mechanism, which leads to the redistribution of PRC1 rather than direct inhibition of its catalytic activity or reader function, offers a distinct approach to modulating Polycomb-mediated gene silencing. In contrast, inhibitors like UNC3866 provide a tool for directly competing with H3K27me3 binding, while compounds such as RB-3 and PRT4165 allow for the specific interrogation of the consequences of inhibiting PRC1's E3 ligase activity. The choice of inhibitor will therefore depend on the specific biological question being addressed. This guide provides the necessary data and protocols to aid researchers in selecting and utilizing the most appropriate PRC1 inhibitor for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRT 4165 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RB-3 | CAS#:2396639-11-3 | Chemsrc [chemsrc.com]
- 8. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. thomassci.com [thomassci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. scispace.com [scispace.com]
- 20. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. CBX7C⋅PHC2 interaction facilitates PRC1 assembly and modulates its phase separation properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. qiagen.com [qiagen.com]
- 27. eubopen.org [eubopen.org]
Comparative Analysis: Cross-Validation of Epigenetic Probes with Genetic Knockdowns
This guide provides an objective comparison of the cellular effects of chemical probes targeting methyl-lysine reader proteins against the effects of genetic knockdown of their respective targets. Such cross-validation is critical for confirming on-target activity and interpreting experimental results. This document focuses on two distinct chemical probes: UNC4976, which targets CBX7, and UNC1215, a probe for L3MBTL3.
Correction Note: The initial query requested a cross-validation of this compound with L3MBTL3 knockdown. It is important to clarify that This compound is a validated chemical probe for CBX7 , a component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] The selective chemical probe for L3MBTL3 is UNC1215 .[4][5][6] This guide will address both systems to provide a comprehensive resource.
Part 1: this compound and its Target CBX7
Chromobox homolog 7 (CBX7) is a key component of the PRC1 complex, which recognizes histone H3 trimethylated on lysine (B10760008) 27 (H3K27me3) to maintain transcriptional repression of target genes involved in development and cell identity.[7][8] Dysregulation of CBX7 is implicated in various cancers.
Mechanism of Action: this compound
This compound is not a traditional inhibitor but a positive allosteric modulator (PAM) .[1][2] Its unique mechanism involves:
-
Binding to the CBX7 chromodomain, which typically recognizes the H3K27me3 mark.
-
Simultaneously antagonizing the specific, high-affinity binding to H3K27me3 while increasing the non-specific, low-affinity binding to nucleic acids (DNA and RNA).[1][2]
-
This allosteric modulation effectively "re-equilibrates" the CBX7-containing PRC1 complex, causing it to detach from its specific chromatin targets and redistribute non-specifically, thus de-repressing target genes.[1][2]
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. CBX7 is a glioma prognostic marker and induces G1/S arrest via the silencing of CCNE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of UNC4976 and Other Epigenetic Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC4976, a modulator of the Polycomb Repressive Complex 1 (PRC1), with other key epigenetic modulators, particularly those targeting the Polycomb Repressive Complex 2 (PRC2). This document synthesizes available experimental data to highlight the distinct mechanisms and potential applications of these compounds in epigenetic research and therapeutic development.
Introduction to Polycomb Group Proteins and Their Inhibition
The Polycomb group (PcG) of proteins plays a critical role in regulating gene expression, primarily through the establishment and maintenance of repressive chromatin states. The two major PcG protein complexes, PRC1 and PRC2, work in concert to control developmental genes and are frequently dysregulated in cancer. PRC2 initiates gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This repressive mark is then recognized by the canonical PRC1 complex, which mediates the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and stable gene silencing. The distinct enzymatic activities and reader domains within these complexes present attractive targets for small molecule inhibitors. This guide focuses on this compound, a chemical probe for the CBX7 component of PRC1, and compares its activity with inhibitors of the EZH2 and EED subunits of PRC2.
Comparative Performance of Epigenetic Modulators
The following tables summarize the key characteristics and available quantitative data for this compound and representative PRC2 inhibitors. It is important to note that the data presented is compiled from different studies and experimental systems, as direct head-to-head comparative studies are limited.
Table 1: Overview of this compound and Representative PRC2 Inhibitors
| Feature | This compound | GSK126 (EZH2 Inhibitor) | EED226 (EED Inhibitor) |
| Target | CBX7 chromodomain (PRC1) | EZH2 methyltransferase domain (PRC2) | EED H3K27me3-binding pocket (PRC2) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of CBX7-nucleic acid binding; Antagonist of CBX7-H3K27me3 interaction | Competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2 | Allosteric inhibitor that binds to the H3K27me3-binding pocket of EED, preventing PRC2 activation |
| Effect on Histone Marks | Does not directly alter H3K27me3 levels but displaces PRC1 from this mark. | Decreases global H3K27me3 levels. | Decreases global H3K27me3 levels. |
| Reported Cellular Potency | EC50 = 3.2 µM (CBX7 reporter assay)[1] | IC50 values vary by cell line (e.g., low micromolar in some cancer cells) | Nanomolar potency in enzymatic assays and cellular H3K27 methylation assays.[2] |
Table 2: Comparative Cellular Activity of this compound and its Analog UNC3866
| Compound | Cellular EC50 (CBX7 Reporter Assay)[1] | In Vitro Binding Affinity (Kd for CBX7)[1] | Key Mechanistic Difference |
| This compound | 3.207 ± 0.352 µM | Nearly identical to UNC3866 | Positive Allosteric Modulator of nucleic acid binding |
| UNC3866 | 41.66 ± 2.240 µM | Nearly identical to this compound | Competitive antagonist |
Note: The enhanced cellular efficacy of this compound compared to UNC3866, despite similar in vitro binding affinities, is attributed to its unique positive allosteric modulation of CBX7's interaction with nucleic acids, which leads to a more efficient displacement of PRC1 from its target genes.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and PRC2 inhibitors result in different downstream effects on gene regulation.
A noteworthy interaction between these pathways has been observed in bladder cancer, where EZH2-mediated H3K27me3 directly represses the expression of CBX7.[3] Treatment with the EZH2 inhibitor GSK126 was shown to increase CBX7 expression, highlighting a potential feedback mechanism and an indirect way a PRC2 inhibitor can influence PRC1 components.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these epigenetic modulators are provided below.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genomic binding sites of a protein of interest (e.g., CBX7, EZH2) and the genome-wide distribution of histone modifications (e.g., H3K27me3) following treatment with an epigenetic modulator.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of the epigenetic modulator (e.g., this compound, GSK126) or vehicle control for the specified duration.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein or histone modification.
-
Immune Complex Capture: Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBX7
Objective: To measure the in vitro binding affinity of compounds to the CBX7 chromodomain.
Methodology:
-
Reagents:
-
Purified, recombinant 6xHis-tagged CBX7 chromodomain.
-
Biotinylated H3K27me3 peptide.
-
Europium-labeled streptavidin (donor).
-
Allophycocyanin (APC)-labeled anti-6xHis antibody (acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.
-
Assay Setup: In a 384-well plate, add the test compound, 6xHis-CBX7, and biotinylated H3K27me3 peptide. Incubate at room temperature to allow binding to reach equilibrium.
-
Detection: Add a mixture of Eu-streptavidin and APC-anti-6xHis antibody to the wells. Incubate in the dark.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
Objective: To determine the effect of epigenetic modulators on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, GSK126) or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based reagents) to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle-treated control wells to determine the percentage of viable cells. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 or EC50 value.
Logical Relationships and Comparative Framework
The choice between targeting PRC1 or PRC2 depends on the specific biological question or therapeutic goal. The following diagram illustrates a logical framework for comparing these modulators.
Conclusion
This compound represents a unique class of epigenetic modulator that targets the PRC1 complex through a distinct mechanism of positive allosteric modulation. This contrasts with the direct enzymatic inhibition of PRC2 by compounds like GSK126 and EED226. While direct comparative data is still emerging, the available evidence suggests that both PRC1 and PRC2 are critical nodes in the epigenetic regulation of gene expression and present viable targets for therapeutic intervention. The interplay between these two complexes, as evidenced by the EZH2-mediated regulation of CBX7, suggests that a deeper understanding of their crosstalk will be crucial for the development of effective epigenetic therapies. This guide provides a foundational framework for researchers to compare and contrast these important classes of epigenetic modulators and to design experiments that will further elucidate their biological roles and therapeutic potential.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downregulation of CBX7 induced by EZH2 upregulates FGFR3 expression to reduce sensitivity to cisplatin in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of UNC4976 and UNC7040: Allosteric Modulators of Polycomb Repressive Complex 1
In the landscape of epigenetic drug discovery, the development of chemical probes to dissect the function of Polycomb Repressive Complex 1 (PRC1) has yielded powerful tools for researchers. Among these are UNC4976 and UNC7040, two potent peptidomimetic compounds that act as positive allosteric modulators (PAMs) of specific PRC1 chromodomain-containing subunits. While both compounds share a similar mechanism of action, they exhibit distinct selectivity for different CBX paralogs, leading to differential cellular outcomes. This guide provides a comprehensive head-to-head comparison of this compound and UNC7040, summarizing their biochemical and cellular activities, and detailing the experimental protocols used for their characterization.
Mechanism of Action: A Tale of Two Targets
Both this compound and UNC7040 function by binding to the aromatic cage of CBX chromodomains, a region that typically recognizes trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3).[1][2] This competitive binding antagonizes the recruitment of PRC1 to its target genes. However, a key feature of these molecules is their positive allosteric modulation of nucleic acid binding.[3][4] By inducing a conformational change, they enhance the affinity of the CBX chromodomain for DNA and RNA.[2][3] This dual action—blocking H3K27me3 recognition while promoting nucleic acid interaction—leads to the re-equilibration of PRC1 away from its canonical target sites on chromatin.[1][3]
The primary distinction between these two probes lies in their target selectivity. This compound is a potent PAM of the CBX7 chromodomain, a component of the canonical PRC1 complex.[1][3] In contrast, UNC7040 was specifically designed and characterized as a potent and selective PAM of CBX8 .[2][4] This selectivity is crucial as different CBX paralogs are incorporated into PRC1 complexes in a cell-type-specific manner, regulating distinct sets of developmental genes.[2]
Quantitative Comparison of Biochemical and Cellular Activity
The following tables summarize the key quantitative data for this compound and UNC7040, providing a direct comparison of their in vitro and cellular performance.
| Parameter | This compound | UNC7040 | Reference(s) |
| Primary Target | CBX7 | CBX8 | [3],[4] |
| Binding Affinity (Kd) | Almost identical to UNC3866 for CBX7 | 0.16 µM for CBX8 (SPAR assay) | [3],[4] |
| Cellular Efficacy (EC50) | 14-fold more efficacious than UNC3866 in Polycomb in-vivo Assay | 0.84 µM in CBX8 reporter assay | [3],[4] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of nucleic acid binding | Positive Allosteric Modulator (PAM) of nucleic acid binding | [3],[4] |
Table 1: Key Biochemical and Cellular Properties of this compound and UNC7040.
| Target | This compound Selectivity | UNC7040 Selectivity | Reference(s) |
| CBX1 | Not specified, but selective over other CBX paralogs | No binding observed | [3],[4] |
| CBX3 | Not specified | No binding observed | [4] |
| CBX5 | Not specified | No binding observed | [4] |
| CBX2, 4, 6 | Binds with varying affinity | Selectivity profiled via TR-FRET and ChIP experiments | [3],[5] |
| CBX7 | Primary Target | Modestly decreased affinity compared to CBX8 | [3],[5] |
| CBX8 | Binds with lower affinity than CBX7 | Primary Target | [3],[4] |
| CDYL2 | Binds | Not specified | [3] |
Table 2: Selectivity Profile of this compound and UNC7040 against CBX Family Chromodomains.
Experimental Protocols
The characterization of this compound and UNC7040 involved a suite of biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Protein and Compound Preparation: Purified CBX chromodomain proteins are dialyzed into the appropriate assay buffer. The compounds are dissolved in the same buffer to minimize heat of dilution effects.
-
Titration: The compound solution is titrated into the protein solution in a stepwise manner within the ITC instrument.
-
Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Fluorescence Polarization (FP) Assay
FP assays are employed to measure the binding of the compounds to the CBX chromodomains and their effect on nucleic acid binding.
-
Principle: A fluorescently labeled probe (e.g., a histone peptide or a nucleic acid) is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is slowed, leading to an increase in polarization.
-
Procedure: A constant concentration of the fluorescent probe and the CBX protein are incubated with varying concentrations of the test compound.
-
Measurement: The fluorescence polarization is measured using a plate reader. The data is then plotted to determine the binding affinity and the allosteric effect of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[6][7]
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.[6]
-
Cell Lysis and Protein Quantification: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.[7]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the effect of the compounds on the recruitment of PRC1 components to chromatin.
-
Crosslinking: Cells are treated with a crosslinking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Chromatin Shearing: The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., CBX7, CBX8, or RING1B) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification and Analysis: The crosslinks are reversed, and the associated DNA is purified. The amount of specific DNA sequences is then quantified by qPCR or next-generation sequencing (ChIP-seq) to determine the occupancy of the target protein at specific genomic loci.
Visualizing the Molecular and Experimental Landscape
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway, the mechanism of action of the PAMs, and a typical experimental workflow.
Caption: Canonical PRC1 is recruited to H3K27me3, leading to H2AK119ub1 deposition and gene silencing.
Caption: PAMs block H3K27me3 binding while enhancing nucleic acid interaction, leading to PRC1 eviction.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound and UNC7040 are invaluable chemical probes for elucidating the distinct roles of CBX7 and CBX8 in gene regulation and disease. Their shared mechanism of positive allosteric modulation, coupled with their paralog-specific activities, provides researchers with precise tools to dissect the complexities of the Polycomb signaling pathway. The experimental methodologies outlined here serve as a foundation for the continued investigation and development of next-generation epigenetic modulators.
References
- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC7040 | CBX8 modulator | Probechem Biochemicals [probechem.com]
- 5. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of UNC4976: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of UNC4976, a potent positive allosteric modulator of the Polycomb repressive complex 1 chromodomain, CBX7.[1][2]
Disclaimer: No specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of potentially hazardous chemicals requires a proactive approach to safety.
Personal Protective Equipment (PPE):
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process that requires careful planning and execution. The following steps outline a general operational plan for the disposal of this compound.
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Due to its nature as a peptidomimetic and its use in cellular assays, it should be handled with caution.[1][3][4] Do not mix this waste with non-hazardous materials, as this will render the entire mixture hazardous.
-
Waste Segregation: Collect waste containing this compound in a dedicated and compatible container. It is standard practice to segregate different types of chemical waste.
-
Containerization:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Waste Containers: If not in the original container, use a designated, leak-proof, and clearly labeled waste container. The container should be appropriate for the type of waste (e.g., solid or liquid). Keep the container sealed except when adding more waste.
-
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution, such as the chemical formula (if known) and concentration.
-
Storage: Store the waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all necessary information about the waste, including its composition and volume.
Experimental Protocols
While no specific disposal protocols for this compound were found, general procedures for handling and disposing of laboratory chemicals should be followed. These protocols are typically established by an institution's EHS department and are based on federal, state, and local regulations.
General Decontamination Procedure for Lab Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with an appropriate solvent that will solubilize this compound without reacting with it. Collect this rinse as hazardous waste.
-
Wash: Wash the rinsed equipment with a suitable laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry or use an oven as appropriate.
Visualizing the Disposal Workflow
The following diagram illustrates a standard workflow for handling and disposing of a research chemical like this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, in accordance with general best practices for chemical waste management.[5][6][7]
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling UNC4976
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of UNC4976. The following procedures are based on established laboratory safety protocols for handling chemical compounds of a similar nature, in the absence of a specific Safety Data Sheet (SDS) for this compound. This compound is identified as a positive allosteric modulator (PAM) peptidomimetic of the CBX7 chromodomain.[1] Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the final and critical barrier against potential exposure.[2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Thicker gloves generally offer better protection.[2] Double gloving is recommended, especially when working in a biological safety cabinet (BSC).[2] Contaminated outer gloves should be removed and disposed of within the BSC.[2] |
| Body Protection | Laboratory Coat | A lab coat is required in all wet laboratories and areas where chemicals are handled.[4] Flame-resistant lab coats are necessary when working with flammable substances.[4] |
| Full-length Pants | Required for work in hazardous environments to protect the skin.[4][5] | |
| Closed-toed Shoes | Solid, closed shoes are mandatory to prevent exposure between the ankle and toes.[4][5] | |
| Eye and Face Protection | Safety Goggles or Face Shield | Safety goggles are necessary to protect against splashes.[2] A face shield offers a fuller range of protection for the face and eyes and should be worn when there is a risk of splashing.[2][4] |
| Respiratory Protection | N-95 or N-100 Respirator | Recommended if there is a risk of generating aerosols or dust.[2] For significant spills, a chemical cartridge-type respirator may be required.[2] A proper fit test and training are mandatory for respirator use.[2] |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory system.
-
Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Preparation for Use:
-
Consult the Certificate of Analysis for specific storage and handling instructions.[1]
-
Don all required PPE as outlined in the table above.
-
Prepare the work area, preferably within a chemical fume hood or a designated and well-ventilated space, to minimize inhalation exposure.
-
For reconstitution, use the appropriate solvent as recommended by the supplier.
Spill Response: In the event of a spill, follow these procedures:
-
Assess the Spill: Determine the size and nature of the spill. For large or highly hazardous spills, evacuate the area immediately.
-
Alert Personnel: Notify others in the immediate vicinity.
-
Control the Spill: If safe to do so, use a chemical spill kit to contain and absorb the spilled material.
-
Clean the Area: Decontaminate the affected surfaces.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Caption: Decision-making process for chemical spill response.
Disposal Plan
All waste generated from the handling of this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be considered hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, wipes, plasticware) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Store waste containers in a designated and secure satellite accumulation area.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste down the drain or in the regular trash.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
